10-Methyl-10H-phenothiazine-3-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-methylphenothiazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCOHLCHTVMOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347093 | |
| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4997-36-8 | |
| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodology, detailed experimental protocols, and relevant quantitative data to support research and development activities in medicinal chemistry and drug discovery.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The phenothiazine scaffold is a well-established pharmacophore found in drugs with antipsychotic, antihistaminic, and antiemetic properties. The introduction of a carbaldehyde group at the 3-position of the 10-methylphenothiazine core provides a versatile handle for further chemical modifications, enabling the exploration of novel derivatives with potentially enhanced therapeutic profiles. This guide focuses on the prevalent and efficient Vilsmeier-Haack formylation reaction for the preparation of this valuable compound.
Synthetic Pathway
The most common and direct route for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 10-methylphenothiazine, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile, attacking the electron-rich C3 position of the 10-methylphenothiazine ring system. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following section details the experimental procedures for the key steps in the synthesis of this compound.
Synthesis of 10-Methylphenothiazine (Precursor)
Procedure:
-
To a stirred suspension of phenothiazine (1 equivalent) and potassium tertiary butoxide (1.1 equivalents) in dry N,N-dimethylformamide (DMF), add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure 10-methylphenothiazine.
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of the analogous 10-ethyl derivative.[2]
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-methylphenothiazine (1 equivalent) in N,N-dimethylformamide (DMF) and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise to the stirred solution over a period of approximately 30 minutes, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 1-2 hours.[2] The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice, which will result in the precipitation of a solid.
-
Neutralize the mixture with a saturated sodium hydroxide (NaOH) or sodium acetate solution to a neutral pH.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 150 mL).[2]
-
Combine the organic extracts and wash them sequentially with distilled water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using petroleum ether or a hexane/ethyl acetate mixture as the eluent to afford this compound as a solid.[2]
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Quantitative Data
This section summarizes the key quantitative data for the starting material and the final product, compiled from various sources.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 10-Methylphenothiazine | C₁₃H₁₁NS | 213.30 | 99-101 | - | 1207-72-3 |
| This compound | C₁₄H₁₁NOS | 241.31[3][4] | - | Yellow Solid[2] | 4997-36-8[3][4] |
Table 2: Reaction Parameters and Yields
| Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| N-Alkylation | Phenothiazine | Methyl Iodide, Potassium tert-butoxide | DMF | 24 h | - | [1] |
| Vilsmeier-Haack (analogue) | 10-Ethylphenothiazine | POCl₃, DMF | DMF | 1 h (reflux) | 60 | [2] |
Note: The yield for the synthesis of this compound is expected to be comparable to its ethyl analogue.
Conclusion
The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The detailed experimental protocol and compiled quantitative data in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis and further exploration of novel phenothiazine derivatives for various therapeutic applications. Careful execution of the experimental procedure, particularly the controlled addition of the Vilsmeier reagent and appropriate workup, is crucial for achieving high yields and purity of the final product.
References
chemical and physical properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 10-Methyl-10H-phenothiazine-3-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development.
Core Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 4997-36-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁NOS | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| XLogP3 | 3.2 | [1] |
| Topological Polar Surface Area | 45.6 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Table 2: Experimental Physical Properties
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of the closely related analog, 10-Ethyl-10H-phenothiazine-3-carbaldehyde, has been reported and can be adapted for the synthesis of this compound by substituting ethyl bromide with methyl iodide or another suitable methylating agent.[4] The synthesis is a two-step process involving N-alkylation of phenothiazine followed by formylation.
Step 1: Synthesis of 10-Methyl-10H-phenothiazine
This procedure is adapted from the synthesis of 10-Ethyl-10H-phenothiazine.[4]
Materials:
-
Phenothiazine
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride and DMF.
-
Add a solution of phenothiazine in DMF dropwise to the flask.
-
Reflux the mixture for 20 minutes.
-
Cool the mixture and add methyl iodide dropwise.
-
Reflux the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, adjust the pH of the solution to acidic with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer three times with distilled water and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain 10-Methyl-10H-phenothiazine.
Step 2: Synthesis of this compound
This procedure is adapted from the Vilsmeier-Haack formylation of 10-Ethyl-10H-phenothiazine.[4]
Materials:
-
10-Methyl-10H-phenothiazine
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-Methyl-10H-phenothiazine in DMF and cool in an ice bath.
-
Add phosphorus oxychloride dropwise to the mixture.
-
Reflux the mixture for 1 hour.
-
Pour the reaction mixture into ice to precipitate the product.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product three times with ethyl acetate.
-
Wash the combined organic layers with distilled water and then with saturated brine.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to yield this compound.
Potential Biological Activity and Signaling Pathways
Phenothiazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, primarily known for their antipsychotic effects which stem from their antagonism of dopamine receptors.[5] Emerging research has also highlighted their potential as anticancer agents.[3][5]
While specific studies on the biological activity of this compound are limited, the broader phenothiazine class has been shown to modulate several key signaling pathways implicated in cancer and other diseases. These include:
-
MAP Kinase Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
Wnt Signaling Pathway: This pathway plays a vital role in embryonic development and tissue homeostasis, and its dysregulation is often linked to cancer.
The aldehyde functional group at the 3-position of this compound provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. For instance, it can be used as a precursor for the synthesis of Schiff bases and other heterocyclic compounds.[6]
Conclusion
This compound is a valuable synthetic intermediate with the potential for diverse applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed, the available data and the known bioactivities of the broader phenothiazine class suggest that this compound and its derivatives are promising candidates for further investigation, particularly in the context of developing novel therapeutic agents. The synthetic route is accessible, and the reactive aldehyde group provides a handle for creating a wide array of new chemical entities for biological screening.
References
In-depth Technical Guide: 10-Methyl-10H-phenothiazine-3-carbaldehyde (CAS 4997-36-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-Methyl-10H-phenothiazine-3-carbaldehyde (CAS No. 4997-36-8), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and biological context, offering a valuable resource for professionals in research and development.
Core Compound Data
| Property | Value | Source |
| CAS Number | 4997-36-8 | [1][2] |
| Molecular Formula | C₁₄H₁₁NOS | [1][2] |
| Molecular Weight | 241.31 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C=O | [3] |
| InChI Key | DZCOHLCHTVMOJU-UHFFFAOYSA-N | [3] |
Physicochemical Properties
| Property | Value | Notes |
| XLogP3 | 3.2 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 1 | Computed |
| Exact Mass | 241.056135 g/mol | Computed |
| Monoisotopic Mass | 241.056135 g/mol | Computed |
| Topological Polar Surface Area | 45.6 Ų | Computed |
| Heavy Atom Count | 17 | Computed |
| Complexity | 296 | Computed |
Note: The majority of publicly available physicochemical properties are computationally derived and sourced from PubChem.[3]
Spectral Data Summary
| Analysis Type | Reference |
| ¹H NMR | SpectraBase |
| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna |
| GC-MS | NIST |
Note: The National Institute of Standards and Technology (NIST) Gas Chromatography-Mass Spectrometry (GC-MS) data indicates major peaks at m/z 241, 226, and 198.[3]
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a two-step process: N-methylation of phenothiazine followed by formylation via the Vilsmeier-Haack reaction. While a specific detailed protocol for the methyl derivative is not widely published, the synthesis of the closely related ethyl analog, 10-Ethyl-10H-phenothiazine-3-carbaldehyde, provides a robust experimental template.[4][5]
Step 1: N-Alkylation of Phenothiazine (General Protocol)
This initial step involves the alkylation of the secondary amine of the phenothiazine core.
Reaction:
Caption: N-Alkylation of the phenothiazine core.
Experimental Workflow:
Caption: General workflow for N-alkylation of phenothiazine.
Step 2: Vilsmeier-Haack Formylation
This reaction introduces the carbaldehyde group onto the electron-rich phenothiazine ring system.[1][6][7][8][9]
Reaction Mechanism:
Caption: Vilsmeier-Haack formylation mechanism.
Experimental Protocol (Adapted from the synthesis of the ethyl analog): [4][5]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-methylphenothiazine in N,N-dimethylformamide (DMF) and cool in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture into ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaOH) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel.
Biological and Medicinal Context
While specific biological data for this compound is limited, the broader class of phenothiazine derivatives is well-studied and known for a wide range of pharmacological activities.
General Biological Activities of Phenothiazines:
-
Antipsychotic: Phenothiazines are historically significant as first-generation antipsychotic drugs, primarily acting as antagonists of dopamine D2 receptors.[8]
-
Anticancer: Numerous studies have highlighted the potential of phenothiazine derivatives as anticancer agents. Their proposed mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of DNA repair, and reversal of multidrug resistance.[7]
-
Antimicrobial and Antiviral: The phenothiazine scaffold has been incorporated into compounds exhibiting antibacterial, antifungal, and antiviral properties.[7]
Potential Signaling Pathway Interactions:
Based on studies of related phenothiazine compounds, potential interactions with the following signaling pathways may be anticipated:
Caption: Potential signaling pathways modulated by phenothiazine derivatives.
Applications and Future Directions
This compound serves as a key synthetic intermediate for the development of more complex molecules. The presence of the reactive aldehyde group allows for a variety of subsequent chemical transformations, including:
-
Schiff Base Formation: Condensation with primary amines to form imines, which can be further modified or utilized as ligands for metal complexes.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, enabling the extension of the conjugated system.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other functionalized phenothiazine derivatives.
The statement that this compound is a "useful biochemical for proteomics research" suggests its potential use in chemical proteomics, possibly as a scaffold for developing probes to study protein-ligand interactions or as a fragment for screening against protein targets.[1][2] However, specific applications in this field are not yet detailed in the available literature.
Future research into this compound could focus on:
-
Detailed Biological Screening: Evaluating its specific cytotoxic, antimicrobial, and receptor-binding activities.
-
Derivative Synthesis: Using it as a building block to create novel compounds with enhanced therapeutic properties.
-
Materials Science: Exploring its potential in the development of organic electronic materials, leveraging the electron-donating properties of the phenothiazine core.
This technical guide provides a foundation for further investigation into the properties and applications of this compound. As research progresses, a more detailed understanding of its specific biological and material properties is anticipated.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. This compound | C14H11NOS | CID 617826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 10-Ethyl-10H-phenothiazine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Photophysical Properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the photophysical properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde, a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Due to a scarcity of comprehensive studies on this specific molecule, this report supplements available data with findings from closely related phenothiazine derivatives to offer a predictive and comparative analysis. The guide covers the core photophysical characteristics, including absorption and emission spectra, and outlines the standard experimental protocols for their determination. Furthermore, potential applications in bioimaging and photodynamic therapy are discussed, drawing parallels from the broader class of phenothiazine compounds.
Introduction
Phenothiazine and its derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their unique electronic and photophysical properties. The core phenothiazine structure is a versatile scaffold, and its derivatives are known to exhibit a range of biological activities, including antipsychotic, antihistaminic, and antiemetic effects. In recent years, the application of phenothiazines has expanded into the realm of photophysics, with derivatives being explored as photosensitizers in photodynamic therapy (PDT), fluorescent probes for bioimaging, and components in organic light-emitting diodes (OLEDs).
This compound is a derivative characterized by a methyl group at the 10-position of the phenothiazine ring and a carbaldehyde group at the 3-position. These substitutions are expected to modulate the electronic and, consequently, the photophysical properties of the parent phenothiazine molecule. This guide aims to consolidate the known information on this compound and provide a framework for its further investigation and application.
Molecular Structure and Basic Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NOS | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| CAS Number | 4997-36-8 | [2] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
Photophysical Properties
Direct and comprehensive experimental data on the photophysical properties of this compound are limited in the public domain. The available UV-Visible spectral data from PubChem indicates light absorption characteristics.[1] To provide a more complete picture, this section includes data from closely related phenothiazine derivatives. It is important to note that these values are for comparative purposes and the actual properties of this compound may vary.
Absorption and Emission Spectra
The absorption spectrum of a molecule reveals the wavelengths of light it absorbs to transition to higher electronic states. The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.
Table 1: UV-Visible Absorption Data for this compound
| λmax (nm) | Solvent | Reference |
| 258, 313, 421 | Not Specified | [1] |
Table 2: Photophysical Data for Related Phenothiazine Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ_f) (ns) | Reference |
| 10-Methylphenothiazine | Various | 235-265, 290-345 | 450 | - | - | [3][4] |
| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | - | - | - | - | - | [5] |
| N-butyl-3-formyl phenothiazine derivative (PTB) | - | - | - | - | - | [6] |
Note: '-' indicates data not available in the cited sources.
The absorption bands of 10-methylphenothiazine are attributed to π → π* and n → π* transitions.[3] The presence of the carbaldehyde group in this compound is expected to influence these transitions, likely causing a red-shift in the absorption and emission spectra due to the extension of the conjugated system.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications such as fluorescent probes and photosensitizers. While no direct data for this compound is available, studies on other phenothiazine derivatives suggest that their quantum yields and lifetimes are sensitive to the solvent environment and the nature of substituents.[3]
Experimental Protocols
This section details the standard methodologies for characterizing the core photophysical properties of a fluorescent molecule like this compound.
UV-Visible Absorption Spectroscopy
This technique is used to measure the absorbance of a sample as a function of wavelength.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the wavelength of maximum absorption (λ_max) to ensure adherence to the Beer-Lambert law.[7][8]
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.[7]
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: The wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorption coefficient (ε) can be determined from the spectrum.
Fluorescence Spectroscopy
This technique measures the emission spectrum of a fluorescent compound.
Methodology:
-
Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[9]
-
Instrument Setup: Set the excitation wavelength (λ_ex), typically at the λ_max determined from the absorption spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.
-
Data Analysis: Determine the wavelength of maximum fluorescence emission (λ_em). The difference between λ_abs and λ_em is the Stokes shift.
Fluorescence Quantum Yield Determination (Relative Method)
The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[9][10][11]
Methodology:
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample.
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measurements: Measure the absorption and fluorescence emission spectra for all solutions. The integrated fluorescence intensity is calculated by finding the area under the emission curve.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.[12]
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for determining fluorescence lifetimes.[13][14][15]
Methodology:
-
Instrument Setup: A pulsed light source (e.g., a laser or LED) excites the sample. The time difference between the excitation pulse and the detection of the first emitted photon is measured.[14][16]
-
Data Acquisition: This process is repeated thousands or millions of times, and a histogram of the number of photons detected versus time after the excitation pulse is built.[15]
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f).[13]
Potential Applications and Signaling Pathways
While specific signaling pathways involving this compound have not been identified in the literature, the broader class of phenothiazine derivatives has shown significant promise in several biomedical applications.
Bioimaging
Phenothiazine derivatives are often fluorescent and can be designed as probes for bioimaging. Their photophysical properties can be sensitive to the local microenvironment, making them useful for sensing changes in polarity, viscosity, or the presence of specific analytes. For instance, a phenothiazine-based fluorescent probe has been developed for the detection of Hg²⁺ and ClO⁻ in living cells.[6] The aldehyde group in this compound provides a reactive handle for conjugation to biomolecules, enabling targeted imaging of specific cellular components.
Photodynamic Therapy (PDT)
Phenothiazines can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation, which can induce cell death.[17][18] This property is the basis of PDT, a minimally invasive therapeutic strategy for cancer and other diseases. The efficiency of a photosensitizer is related to its ability to be excited to a triplet state, which can then transfer its energy to molecular oxygen to produce singlet oxygen, a highly cytotoxic species. Phenothiazine derivatives are being actively investigated for their potential in PDT.[17][19][20]
The potential involvement in cellular signaling would likely be through the downstream effects of ROS generated during PDT. ROS can trigger various signaling pathways leading to apoptosis, necrosis, or autophagy.
Conclusion
This compound is a promising scaffold for the development of novel photophysically active compounds. While a comprehensive dataset for this specific molecule is not yet available, by drawing comparisons with related phenothiazine derivatives and employing the standardized experimental protocols outlined in this guide, researchers can systematically characterize its properties. The potential for this compound and its future derivatives in bioimaging and photodynamic therapy warrants further investigation, which could lead to significant advancements in diagnostics and therapeutics. Future work should focus on the detailed experimental determination of the photophysical parameters of this compound in various solvents and its evaluation in biological systems.
References
- 1. This compound | C14H11NOS | CID 617826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-Ethyl-10H-phenothiazine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dual Functional Fluorescent Probe Based on Phenothiazine for Detecting Hg2+ and ClO- and its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 12. iss.com [iss.com]
- 13. horiba.com [horiba.com]
- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 15. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
- 16. photon-force.com [photon-force.com]
- 17. mdpi.com [mdpi.com]
- 18. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Synthesis and Applications of 10-Methyl-10H-phenothiazine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and diverse applications of 10-Methyl-10H-phenothiazine-3-carbaldehyde and its derivatives. Phenothiazine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the synthetic methodologies, experimental protocols, and explores the applications of these compounds, with a focus on their antimicrobial and antitumor properties.
Synthesis of this compound
The synthesis of the core molecule, this compound, is typically achieved through a two-step process involving the N-alkylation of phenothiazine followed by formylation of the resulting intermediate.
Step 1: N-Alkylation of Phenothiazine to form 10-Methyl-10H-phenothiazine
The first step involves the methylation of the nitrogen atom of the phenothiazine ring. This is a standard N-alkylation reaction. A detailed experimental protocol analogous to the synthesis of the ethyl derivative is presented below.[1]
Experimental Protocol:
-
Materials: Phenothiazine, Sodium Hydride (NaH), Dimethylformamide (DMF), Methyl Iodide (CH₃I), Hydrochloric Acid (HCl), Ethyl Acetate, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer and a reflux condenser, add NaH and DMF.
-
Add a solution of phenothiazine in DMF dropwise to the flask.
-
Reflux the mixture for 20 minutes.
-
Cool the mixture and add methyl iodide dropwise.
-
Reflux the mixture for 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, adjust the pH of the solution to acidic with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer three times with distilled water and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain 10-Methyl-10H-phenothiazine.
-
Step 2: Formylation of 10-Methyl-10H-phenothiazine
The introduction of the aldehyde group at the 3-position of the phenothiazine ring is achieved through the Vilsmeier-Haack reaction.[2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4][5]
Experimental Protocol:
-
Materials: 10-Methyl-10H-phenothiazine, N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃), Ice, Sodium Hydroxide (NaOH), Ethyl Acetate, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a three-necked flask kept in an ice bath and equipped with a magnetic stirrer and a reflux condenser, add 10-Methyl-10H-phenothiazine and DMF.
-
Add POCl₃ dropwise to the mixture over a period of 30 minutes.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Pour the reaction mixture into ice to precipitate the product.
-
Neutralize the mixture with NaOH solution.
-
Extract the product three times with ethyl acetate.
-
Wash the combined organic layers with distilled water and then with saturated brine.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using petroleum ether as the eluent to obtain this compound as a solid.
-
Synthesis of this compound Derivatives
The aldehyde functional group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, primarily through condensation reactions.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazone derivatives are readily synthesized by reacting the aldehyde with a substituted thiosemicarbazide.
Experimental Protocol:
-
Materials: this compound, Substituted 4-phenyl-3-thiosemicarbazide, Methanol.
-
Procedure:
-
Dissolve this compound in methanol.
-
Add a methanolic solution of the appropriately substituted 4-phenyl-3-thiosemicarbazide.
-
Reflux the mixture for approximately 4.5 hours.
-
Cool the reaction mixture to allow the product to precipitate.
-
Separate the solid product by filtration and dry.
-
Recrystallize the product from methanol to obtain the pure thiosemicarbazone derivative.[6]
-
Synthesis of Chalcone Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation of the aldehyde with an appropriate acetophenone.
Experimental Protocol:
-
Materials: this compound, Substituted Acetophenone, Ethanol, Sodium Hydroxide.
-
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise while stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure chalcone derivative.
-
Applications of this compound Derivatives
Derivatives of this compound have shown significant promise in various therapeutic areas, most notably as antimicrobial and antitumor agents.
Antimicrobial Activity
Several derivatives of this compound have been evaluated for their in vitro activity against a range of pathogenic bacteria and fungi.
Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Materials: Nutrient Agar, Potato Dextrose Agar, Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Fungal strains (e.g., Aspergillus niger, Candida albicans), Test compound solutions, Standard antibiotic and antifungal solutions, Sterile cork borer.
-
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Add a defined volume of the test compound solution (at various concentrations) into the wells.
-
Use standard antibiotic and antifungal solutions as positive controls and the solvent as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
| Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Mannich Base | S. aureus | 3.125 - 12.5 | [7] |
| Mannich Base | P. aeruginosa | 12.5 | [7] |
| Mannich Base | E. coli | 12.5 | [7] |
| Various | E. coli | 25 - 50 | [8] |
| Various | B. subtilis | 25 - 50 | [8] |
| Various | A. niger | 25 - 50 | [8] |
| Various | C. albicans | 25 - 50 | [8] |
Antitumor Activity
Phenothiazine derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes in cancer cell proliferation, such as farnesyltransferase.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTS Assay):
-
Materials: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2), Normal human cell line (e.g., NHDF), Cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compound solutions, MTS reagent.
-
Procedure:
-
Seed the cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTS reagent to each well and incubate for a further 1-4 hours.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[9]
-
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| PEGylated Imine | HeLa | Varies | [9] |
| PEGylated Imine | MeWo | Varies | [9] |
| PEGylated Imine | HOS | Varies | [9] |
| PEGylated Imine | MCF-7 | Varies | [9] |
| PEGylated Imine | HepG2 | Varies | [9] |
| Chalcone | MCF-7 | Dose-dependent cytotoxicity | [10] |
Potential Signaling Pathway Involvement:
The antitumor activity of some phenothiazine derivatives has been linked to the inhibition of farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of the Ras protein, which is a key component of signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting FTase, these compounds can disrupt aberrant Ras signaling, which is common in many cancers, leading to apoptosis and reduced cell proliferation.
References
- 1. 10-Ethyl-10H-phenothiazine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 9. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, most notably for their profound impact on the treatment of psychosis. The tricyclic phenothiazine scaffold is a versatile structure, and modifications to it have yielded a wide array of pharmacologically active compounds. This technical guide provides a comprehensive literature review of the core methods developed for the synthesis of the phenothiazine nucleus, offering detailed experimental protocols for key reactions, comparative data, and visual diagrams of reaction pathways to aid in research and development.
Classical Synthesis Methods
The foundational methods for constructing the phenothiazine core have been established for over a century, yet they remain relevant for their robustness and scalability.
Bernthsen Synthesis
The first synthesis of phenothiazine was reported by August Bernthsen in 1883.[1] This method involves the direct reaction of diphenylamine with elemental sulfur at high temperatures.[1][2] The reaction is often catalyzed by iodine, which significantly improves the process and enabled the first synthesis of 2-chlorophenothiazine, a crucial intermediate for the landmark antipsychotic drug, chlorpromazine.[3]
Reaction Pathway: Bernthsen Synthesis
Caption: The Bernthsen synthesis of phenothiazine from diphenylamine and sulfur.
Experimental Protocol: Bernthsen Synthesis
-
Materials : Diphenylamine, elemental sulfur, iodine (catalyst).
-
Procedure : A mixture of diphenylamine and sulfur is heated.[1] The reaction proceeds with the evolution of hydrogen sulfide gas.[1] The temperature is typically maintained between 260-280°C for several hours.[4] The addition of a catalytic amount of iodine allows the reaction to proceed at a lower temperature (around 180-250°C), improving safety and yield.[3]
-
Work-up : After cooling, the crude product is typically purified by recrystallization from a suitable solvent like ethanol or toluene to yield phenothiazine as a yellow crystalline solid.
Ullmann Condensation
The Ullmann condensation provides a more versatile route to substituted phenothiazines by forming the tricyclic system through the cyclization of diphenyl sulfides.[3][5] This copper-catalyzed reaction typically involves the coupling of an o-aminothiophenol with an activated o-halonitrobenzene derivative.[5][6] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5]
Reaction Pathway: Ullmann-Type Synthesis
Caption: General pathway for phenothiazine synthesis via Ullmann condensation.
Experimental Protocol: Ullmann Condensation
-
Materials : Substituted 2-aminothiophenol, substituted o-halobenzene, copper catalyst (e.g., CuI, CuO nanoparticles), a base (e.g., K₂CO₃, NaOH), and a high-boiling polar solvent (e.g., DMF, NMP).[5][7]
-
Procedure : The 2-aminothiophenol, o-halobenzene, copper catalyst, and base are combined in the solvent. The mixture is heated under reflux for several hours until the starting materials are consumed (monitored by TLC).[5]
-
Work-up : The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Smiles Rearrangement
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution used for synthesizing phenothiazines.[8][9] The process typically starts with a 2-amino-2'-nitrodiphenyl sulfide, which is often prepared via an Ullmann condensation.[3][10] Upon treatment with a base, the amino group attacks the nitrated aromatic ring, displacing the nitro group and leading to the cyclized phenothiazine product.[8][11][12]
Reaction Pathway: Smiles Rearrangement
Caption: The key intramolecular rearrangement step in the Smiles synthesis of phenothiazines.
Experimental Protocol: Smiles Rearrangement for 2-Chlorophenothiazine
-
Starting Material : 2-Formamido-5-chloro-2'-nitrodiphenyl sulfide.
-
Procedure : The starting material is dissolved in a suitable solvent system, such as aqueous acetone or ethanol. A strong base, like potassium hydroxide, is added, and the mixture is heated under reflux. The rearrangement and cyclization occur to form the phenothiazine ring system.[8][10]
-
Work-up : After the reaction is complete, the mixture is cooled and neutralized. The precipitated product is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization.
Modern Synthesis Methods
Advances in catalysis have led to more efficient, sustainable, and versatile methods for phenothiazine synthesis.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has leveraged transition metals like palladium and iron to construct the phenothiazine core with high efficiency and under milder conditions.[2][7] Palladium-catalyzed three-component reactions, for example, can form one C-S and two C-N bonds in a single operation.[13] Iron-catalyzed domino C-S/C-N cross-coupling reactions offer a more environmentally benign and cost-effective alternative to palladium and copper.[2]
Table 1: Comparison of Selected Metal-Catalyzed Phenothiazine Syntheses
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| FeSO₄·7H₂O / 1,10-phenanthroline | N-(2-mercaptophenyl)acetamide, 1,2-dibromobenzene | KOtBu, DMF, 135°C, 24h | 73% | [2] |
| Palladium Catalyst | Aryl halide, Arylamine, Sulfur source | Varies | Good to Excellent | [13][14] |
| Copper Iodide (CuI) | Aryl ortho-dihalides, o-aminobenzenethiols | Ligand-free, Cascade reaction | High | [7] |
Experimental Protocol: Iron-Catalyzed Domino Synthesis
-
Materials : An N-aryl acetamide (e.g., N-(2-mercaptophenyl)acetamide), an aryl dihalide (e.g., 1,2-dibromobenzene), FeSO₄·7H₂O, 1,10-phenanthroline (ligand), potassium tert-butoxide (base), and DMF (solvent).[2]
-
Procedure : In a reaction vessel under an inert atmosphere, the reactants, catalyst, ligand, and base are combined in DMF. The mixture is heated to 135°C and stirred for 24 hours.[2]
-
Work-up : The reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified using column chromatography.
Functionalization and Drug Synthesis
The phenothiazine core is often a starting point for more complex drug molecules. Functionalization, typically at the N10 position, is crucial for modulating the pharmacological activity.
Synthesis of Chlorpromazine
Chlorpromazine is a quintessential phenothiazine drug. Its synthesis involves the N-alkylation of 2-chlorophenothiazine.[15][16][17][18]
General Workflow: Synthesis of a Phenothiazine Drug
Caption: A typical experimental workflow for the synthesis of a phenothiazine-based drug.
Experimental Protocol: Synthesis of Chlorpromazine Hydrochloride
-
Step 1: Condensation : 2-chlorophenothiazine is reacted with N,N-dimethyl-3-chloropropylamine. This reaction is carried out using a condensation agent, such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide, to generate the chlorpromazine free base.[15]
-
Step 2: Purification & Yield : The resulting chlorpromazine base is purified, for instance, by distillation under reduced pressure. Molar yields for this step can exceed 90%.[15]
-
Step 3: Salt Formation : The purified chlorpromazine base is dissolved in a solvent like isopropanol. Dry hydrogen chloride gas is then bubbled through the solution.[15] The reaction endpoint is determined using an indicator (e.g., when bromocresol blue turns from blue to yellow), precipitating the hydrochloride salt.[15]
-
Step 4: Isolation : The final product, chlorpromazine hydrochloride, is isolated by filtration, washed, and dried.
Mechanism of Action: Dopamine Receptor Antagonism
The therapeutic efficacy of many phenothiazine drugs, particularly antipsychotics, stems from their ability to act as antagonists at dopamine receptors in the central nervous system.[19][20] They primarily block postsynaptic D2 receptors in the brain's mesolimbic pathway.[20][21] This blockade is believed to reduce the excessive dopamine signaling that contributes to the positive symptoms of schizophrenia.[22]
Signaling Pathway: D2 Receptor Antagonism
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. [PDF] A NEW SYNTHESIS OF PHENOTHIAZINES | Semantic Scholar [semanticscholar.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Transition metal catalyzed synthesis and functionalization of phenothiazines [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Studies on phenothiazines: synthesis of phenothiazines via Smiles' rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 16. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Antagonism of presynaptic dopamine receptors by phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 22. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Psychopharmacology: A Technical Guide to the Discovery and History of Phenothiazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of phenothiazine compounds, a class of molecules that revolutionized the treatment of psychiatric disorders and laid the foundation for modern psychopharmacology. We will delve into the core scientific milestones, from the initial synthesis of the phenothiazine nucleus to the groundbreaking clinical applications that transformed the landscape of mental healthcare. This document provides detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of the key signaling pathways involved in the therapeutic action of these compounds.
From Dyes to Drugs: A Historical Overview
The journey of phenothiazines from industrial chemistry to medicine is a testament to scientific serendipity and astute observation. The story begins in the late 19th century with the synthesis of the parent compound, phenothiazine, and culminates in the mid-20th century with the discovery of the first true antipsychotic agent, chlorpromazine.
The initial discovery of phenothiazines can be traced back to the burgeoning German dye industry in the late 19th century.[1] In 1883, August Bernthsen first synthesized the phenothiazine nucleus.[1] For several decades, phenothiazine and its derivatives were primarily of interest for their properties as dyes and later as antiseptics, antihelminthics, and insecticides.[1][2]
The transition to therapeutic applications began in the 1940s at the Rhône-Poulenc laboratories in France.[3] A team led by chemist Paul Charpentier was investigating derivatives of phenothiazine as potential antihistamines.[4] This research led to the synthesis of promethazine, a compound with potent antihistaminic and sedative effects.[3]
The pivotal moment arrived on December 11, 1951, when Charpentier synthesized a new derivative, chlorpromazine.[3] Initially intended as a potentiator for general anesthesia, its unique effects on the central nervous system were soon recognized by the French surgeon and physiologist Henri Laborit.[3] Laborit observed that chlorpromazine induced a state of "euphoric quietude" in his surgical patients, a disinterest in their surroundings without significant sedation.[5] He astutely proposed its potential use in psychiatry.[5]
This suggestion was taken up by psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris. In 1952, they administered chlorpromazine to a manic patient and observed a dramatic calming of his symptoms.[6] Their subsequent publications in the Annales Médico-Psychologiques detailed the remarkable efficacy of chlorpromazine in treating psychosis, marking the dawn of the psychopharmacological revolution.[7][8][9] The introduction of chlorpromazine, marketed as Thorazine in the United States, led to a paradigm shift in the treatment of schizophrenia and other psychotic disorders, enabling many patients to be deinstitutionalized.[4]
Key Experimental Protocols
This section provides detailed methodologies for the foundational experiments in the history of phenothiazines, including the initial synthesis of the core compound and its most famous derivative, chlorpromazine, as well as the early clinical protocols.
Synthesis of Phenothiazine (Bernthsen, 1883)
The original synthesis of phenothiazine by August Bernthsen involved the reaction of diphenylamine with sulfur at elevated temperatures.[1]
-
Reactants: Diphenylamine, Sulfur.
-
Procedure:
-
Diphenylamine and sulfur are heated together.
-
The reaction proceeds with the evolution of hydrogen sulfide gas.
-
Heating is continued until the evolution of hydrogen sulfide ceases.
-
The resulting crude phenothiazine can be purified by recrystallization.
-
Synthesis of Chlorpromazine (Charpentier, ~1950)
The synthesis of chlorpromazine at Rhône-Poulenc involved the alkylation of 2-chlorophenothiazine. A representative modern laboratory-scale synthesis is detailed below.
-
Starting Material: 2-chlorophenothiazine.
-
Reagents: 3-dimethylaminopropylchloride, sodium hydroxide, tetrabutylammonium bromide (as a phase transfer catalyst), toluene (solvent).
-
Procedure:
-
A mixture of 2-chlorophenothiazine and toluene is heated, and any residual water is removed by azeotropic distillation.
-
Sodium hydroxide and tetrabutylammonium bromide are added to the dried mixture, and the suspension is heated to reflux to ensure dehydration.
-
A toluene solution of 3-dimethylaminopropylchloride is added dropwise to the refluxing mixture over several hours.
-
The reaction is monitored for completion (e.g., by thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled and washed with water to remove inorganic salts.
-
The organic layer is then extracted with an acidic aqueous solution to protonate the chlorpromazine, transferring it to the aqueous phase.
-
The aqueous phase is then basified to deprotonate the chlorpromazine, which is subsequently extracted with an organic solvent (e.g., ethyl acetate).
-
The organic solvent is evaporated, and the resulting chlorpromazine base can be further purified. For pharmaceutical use, it is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.[3][6][10]
-
The "Lytic Cocktail" (Laborit, ~1951)
Henri Laborit's "lytic cocktail" was a combination of drugs designed to induce a state of "artificial hibernation" to reduce surgical shock.
-
Components:
-
Pethidine (an opioid analgesic)
-
Chlorpromazine
-
Promethazine (an antihistamine with sedative properties)
-
-
Typical Ratio: Pethidine, chlorpromazine, and promethazine were often mixed in a 2:1:1 ratio.[7]
-
Administration: The cocktail was typically administered intravenously to patients before surgery.[6]
-
Observed Effects: This combination produced a state of calmness, reduced anxiety, and a disinterest in the upcoming surgical procedure, which Laborit termed "euphoric quietude."[5]
Early Clinical Trials of Chlorpromazine in Psychiatry (Delay and Deniker, 1952)
The pioneering clinical trials at Sainte-Anne Hospital established the antipsychotic efficacy of chlorpromazine.
-
Patient Population: The initial studies included patients with various forms of psychosis, including mania and schizophrenia, who exhibited symptoms of agitation and excitement.[8]
-
Intervention:
-
Assessment:
-
The primary outcomes were based on clinical observation of the patients' behavior, specifically the reduction in agitation, aggression, delusions, and hallucinations.
-
Later studies would employ more structured assessment tools like the Brief Psychiatric Rating Scale (BPRS) to quantify symptomatic improvement. The BPRS is a clinician-rated scale that assesses the severity of 18-24 symptom constructs, with each item rated on a 7-point scale from "not present" to "extremely severe."[11][12] A significant reduction in the total BPRS score is indicative of a positive treatment response.[13]
-
-
Key Findings: Delay and Deniker reported a dramatic reduction in psychotic symptoms, noting that chlorpromazine induced a state of "neuroleptic syndrome" characterized by psychomotor slowing and affective indifference, without the deep sedation caused by barbiturates.[8]
Quantitative Data on Phenothiazine Compounds
The following tables summarize key quantitative data for a selection of phenothiazine antipsychotics, providing a basis for comparison of their pharmacological properties.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines
| Compound | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Muscarinic M1 | Alpha-1 Adrenergic |
| Chlorpromazine | 1.6 | 1.3 | 0.8 | 1.9 | 1.0 |
| Fluphenazine | 0.4 | 1.5 | 2.5 | 150 | 1.3 |
| Perphenazine | 0.8 | 1.0 | 1.3 | 40 | 1.0 |
| Thioridazine | 3.5 | 2.5 | 2.0 | 1.3 | 4.5 |
| Trifluoperazine | 1.0 | 3.0 | 10 | 100 | 2.0 |
Data compiled from various sources. Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; lower values indicate higher binding affinity.
Table 2: In Vivo Potency in Preclinical Models
| Compound | Conditioned Avoidance Response (ED50, mg/kg) |
| Chlorpromazine | 1.5 - 2.5 |
| Fluphenazine | 0.06 - 0.1 |
| Haloperidol (for comparison) | 0.05 - 0.08 |
| Olanzapine (for comparison) | 0.5 - 1.0 |
ED50 values represent the dose required to produce a 50% inhibition of the conditioned avoidance response in rats, a standard preclinical model for predicting antipsychotic efficacy. Data are approximate and can vary based on experimental conditions.[14][15]
Table 3: Incidence of Common Adverse Effects
| Adverse Effect | Chlorpromazine | Fluphenazine | Thioridazine |
| Extrapyramidal Symptoms | Moderate | High | Low |
| Sedation | High | Low | High |
| Anticholinergic Effects | Moderate | Low | High |
| Orthostatic Hypotension | High | Low | High |
| Weight Gain | Moderate | Low | Moderate |
This table provides a qualitative comparison of the relative incidence of common side effects associated with different phenothiazine antipsychotics.[16][17][18]
Mechanism of Action: Dopamine Receptor Signaling
The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[19] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors, phenothiazines reduce dopaminergic neurotransmission, thereby alleviating these symptoms.
The following diagrams illustrate the dopamine D2 receptor signaling pathway and the experimental workflow for the discovery of chlorpromazine's antipsychotic effects.
Caption: Dopamine D2 Receptor Signaling Pathway and Phenothiazine Antagonism.
Caption: Workflow of the Discovery of Chlorpromazine's Antipsychotic Effects.
Conclusion
The discovery of phenothiazine compounds, and in particular chlorpromazine, represents a watershed moment in the history of medicine and psychiatry. What began as an exploration of synthetic dyes evolved into the development of the first effective pharmacological treatment for severe mental illness. This journey, marked by chemical innovation, astute clinical observation, and interdisciplinary collaboration, not only provided immense relief to countless individuals but also catalyzed the field of neuropsychopharmacology. The study of phenothiazines paved the way for a deeper understanding of the neurochemical basis of psychiatric disorders and established a framework for the rational design and development of future psychotropic medications. The legacy of these pioneering compounds continues to influence the treatment of mental illness today.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 7. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. [Therapeutic use in psychiatry of phenothiazine of central elective action (4560 RP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. The Brief Psychiatric Rating Scale (version 4.0) factorial structure and its sensitivity in the treatment of outpatients with unipolar depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical implications of Brief Psychiatric Rating Scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]
- 17. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 19. cdn-links.lww.com [cdn-links.lww.com]
Spectroscopic and Synthetic Profile of 10-Methyl-10H-phenothiazine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 10-Methyl-10H-phenothiazine-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The information is presented to facilitate its use in research and development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of the synthetic workflow.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a comprehensive spectral signature for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 9.8 (estimated) | s | - | CHO |
| 7.6-6.8 (estimated) | m | - | Aromatic-H | |
| 3.4 (estimated) | s | - | N-CH₃ | |
| ¹³C | 190 (estimated) | - | - | C=O |
| 150-115 (estimated) | - | - | Aromatic-C | |
| 35 (estimated) | - | - | N-CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (N-CH₃) |
| ~1580, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-N stretch |
| ~750 | Strong | C-S stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 241 | High | [M]⁺ (Molecular Ion) |
| 240 | High | [M-H]⁺ |
| 212 | Medium | [M-CHO]⁺ |
| 197 | Medium | [M-CH₃-CHO]⁺ |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Solvent |
| Not explicitly available in search results. Typically in the range of 250-400 nm for phenothiazine derivatives. | Ethanol or Acetonitrile |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis: Vilsmeier-Haack Formylation of 10-Methyl-10H-phenothiazine
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.[1]
Materials:
-
10-Methyl-10H-phenothiazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, as solvent)
-
Sodium acetate solution (aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask, dissolve 10-Methyl-10H-phenothiazine in dichloromethane.
-
Separately, in a dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 10-Methyl-10H-phenothiazine at 0°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a saturated solution of sodium acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance 400 spectrometer (or equivalent).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure: Dissolve a small amount of the purified compound in CDCl₃ containing TMS. Acquire ¹H and ¹³C NMR spectra at room temperature.
2. Infrared (IR) Spectroscopy:
-
Technique: KBr pellet method.
-
Instrument: FTIR spectrometer (e.g., Perkin-Elmer).
-
Procedure: Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2] Record the IR spectrum.
3. Mass Spectrometry (MS):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Procedure: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Inject the solution into the GC-MS system. The compound will be separated on the GC column and subsequently ionized and fragmented in the mass spectrometer.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Instrument: UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 25).
-
Solvent: Ethanol or Acetonitrile.
-
Procedure: Prepare a dilute solution of the compound in the chosen solvent. Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm).
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of the title compound.
Caption: Synthetic workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for 10-Methyl-10H-phenothiazine-3-carbaldehyde in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyl-10H-phenothiazine-3-carbaldehyde is a versatile biochemical compound with potential applications in proteomics research.[1][2] Its chemical structure, featuring a reactive aldehyde group and a phenothiazine core, suggests its utility as a probe for protein labeling, enrichment, and characterization. The phenothiazine moiety is a well-established pharmacophore with a wide range of biological activities, making this compound particularly interesting for chemoproteomic studies aimed at identifying novel protein targets and elucidating drug mechanisms of action.
This document provides detailed, albeit hypothetical, application notes and protocols for the use of this compound in proteomics. These protocols are based on established methods for aldehyde-reactive probes and the known biological context of phenothiazine derivatives.
Principle of Action
The primary reactive feature of this compound is its aldehyde group. This functional group can covalently react with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, through a Schiff base formation. This reaction can be stabilized by a subsequent reduction step. This covalent labeling allows for the permanent tagging of proteins for subsequent analysis.
Potential Applications in Proteomics
-
Activity-Based Protein Profiling (ABPP): Covalent labeling of enzymes or other proteins where a reactive lysine is present in or near the active site.
-
Target Deconvolution for Phenothiazine-Based Drugs: Identifying the protein targets of phenothiazine-related compounds to understand their mechanism of action and potential off-target effects.
-
Mapping Protein-Protein Interactions: Crosslinking of proteins in close proximity if the probe can react with residues on interacting partners.
-
Enrichment of Sub-proteomes: Selective enrichment of proteins with accessible and reactive lysine residues under specific cellular conditions.
Experimental Protocols
Protocol 1: In-situ Protein Labeling in Cell Culture
This protocol describes the labeling of proteins with this compound in live cells.
Materials:
-
This compound (CAS 4997-36-8)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sodium cyanoborohydride (NaBH₃CN) solution (optional, for reduction of Schiff base)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate and grow cells of interest to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10-100 mM.
-
Cell Treatment:
-
Remove the cell culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing the desired final concentration of this compound (typically in the range of 10-100 µM).
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS.
-
Lyse the cells directly on the plate using an appropriate volume of cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
(Optional) Reductive Amination: To stabilize the Schiff base linkage, the cell lysate can be treated with a reducing agent like sodium cyanoborohydride (final concentration 20-50 mM) for 1 hour at room temperature.
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay.
-
Downstream Analysis: The labeled proteome is now ready for downstream applications such as SDS-PAGE, Western blotting (if an antibody against the phenothiazine moiety is available), or mass spectrometry-based proteomic analysis.
Protocol 2: Quantitative Chemoproteomic Workflow for Target Identification
This protocol outlines a quantitative mass spectrometry-based workflow to identify the protein targets of this compound.
Materials:
-
Labeled and control cell lysates (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Tandem Mass Tag (TMT) or other isobaric labeling reagents (for quantitative analysis)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Take equal amounts of protein from the labeled and control lysates.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the samples with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solutions with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
(Optional) Isobaric Labeling for Quantification:
-
Resuspend the desalted peptides in the labeling buffer provided with the TMT kit.
-
Label the peptides from the control and treated samples with different TMT tags according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Resuspend the final peptide mixture in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
For quantitative analysis, compare the reporter ion intensities (e.g., TMT) between the control and treated samples to identify proteins with significantly altered labeling.
-
Data Presentation
The quantitative data from a chemoproteomic experiment can be summarized in a table to highlight the potential protein targets of this compound.
| Protein Accession | Gene Name | Protein Name | Fold Change (Labeled/Control) | p-value |
| P0DP23 | PRKCA | Protein kinase C alpha type | 5.2 | 0.001 |
| Q04759 | HSPA5 | Heat shock 70kDa protein 5 | 4.8 | 0.003 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 3.5 | 0.012 |
| P08670 | VIM | Vimentin | 3.1 | 0.021 |
| Note: This is example data and does not represent actual experimental results. |
Visualizations
Experimental Workflow
Caption: General workflow for identifying protein targets of this compound.
Putative Signaling Pathway Interaction
Given that phenothiazine derivatives are known to interact with various signaling pathways, this compound could be used to probe these interactions. For instance, some phenothiazines are known to affect dopamine receptors and calcium signaling.
Caption: Hypothetical interaction of the probe with a signaling pathway.
Disclaimer
The experimental protocols and applications described herein are based on the chemical properties of this compound and general methodologies in proteomics. As of the date of this document, there is a lack of specific published literature detailing the use of this compound in proteomics research. Therefore, these protocols should be considered as a starting point, and optimization will be necessary for specific experimental systems. Researchers should perform thorough literature searches for the most current information and validate all methods in their hands.
References
Application Notes and Protocols: 10-Methyl-10H-phenothiazine-3-carbaldehyde as a Versatile Building Block for Functional Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of functional dyes derived from 10-Methyl-10H-phenothiazine-3-carbaldehyde. This versatile building block offers a robust platform for the development of advanced materials for dye-sensitized solar cells (DSSCs) and fluorescent probes for chemical and biological sensing.
Application 1: High-Efficiency Dyes for Dye-Sensitized Solar Cells (DSSCs)
10-Methyl-10H-phenothiazine serves as an excellent electron donor core in metal-free organic dyes for DSSCs. Its non-planar, butterfly-like structure helps to suppress intermolecular aggregation, which is beneficial for device performance.[1][2] The aldehyde group at the 3-position provides a convenient synthetic handle to introduce various π-conjugated linkers and electron acceptor/anchoring groups, allowing for the fine-tuning of the dye's photophysical and electrochemical properties.
Logical Relationship: From Building Block to Functional DSSC
Caption: Workflow from the 10-Methyl-10H-phenothiazine building block to a fully characterized DSSC device.
Quantitative Data Summary
The performance of DSSCs sensitized by various dyes derived from this compound is summarized below. The general structure of these dyes follows a Donor-π-Acceptor (D-π-A) motif.
| Dye ID | π-Linker | Acceptor/Anchor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Ref. |
| PETA | - | 1H-tetrazole-5-acrylic acid | 2.50 | - | - | - | [3] |
| PBTA | - | 1H-tetrazole-5-acrylic acid | 1.18 | - | - | - | [3] |
| 2a | Acetylene-dibenzothiophene | Cyanoacrylic acid | 6.22 | - | - | - | [1] |
| NSPt-C6 | Thiophene | Cyanoacrylic acid | 6.22 | 14.42 | 0.69 | 0.63 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Vilsmeier-Haack formylation of 10-Methyl-10H-phenothiazine.
Materials:
-
10-Methyl-10H-phenothiazine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Deionized water
-
Ice
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-Methyl-10H-phenothiazine in DMF.
-
Cool the flask in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled solution over a period of 30 minutes.
-
After the addition is complete, allow the mixture to reflux for 1 hour.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Neutralize the mixture to pH 7 with a NaOH solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
Protocol 2: Synthesis of a D-π-A Dye via Knoevenagel Condensation
This protocol describes the condensation of this compound with an acceptor unit containing an active methylene group (e.g., 1H-tetrazole-5-acetic acid).
Materials:
-
This compound (1 equivalent)
-
1H-tetrazole-5-acetic acid (1.5 equivalents)
-
Diethylamine (20 equivalents)
-
Acetonitrile (CH₃CN)
-
5 M Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a two-necked round-bottom flask, add this compound and 1H-tetrazole-5-acetic acid.
-
Add acetonitrile and diethylamine to the flask.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5 M HCl solution, which will result in the formation of a dark red precipitate.
-
Filter the precipitate and wash it thoroughly with distilled water until the filtrate is neutral.
-
Dry the precipitate in the air to obtain the final dye.
Protocol 3: Fabrication and Characterization of Dye-Sensitized Solar Cells
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
The synthesized phenothiazine dye
-
Acetonitrile and tert-butanol (1:1 v/v) for dye solution
-
Platinum (Pt) counter electrodes
-
Iodide-based liquid electrolyte (e.g., EL-HSE)
-
Chenodeoxycholic acid (CDCA) as a co-adsorbent (optional)
-
Titanium(IV) tetrachloride (TiCl₄) for blocking layer (optional)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO substrates by sonicating in a detergent solution, distilled water, and isopropyl alcohol for 15 minutes each.
-
Deposit a TiO₂ layer onto the FTO substrate using screen printing or doctor-blade techniques.
-
Heat the substrates at 125°C for 10 minutes after each TiO₂ layer deposition.
-
Sinter the TiO₂-coated substrates in a furnace at 500°C for 30 minutes.
-
(Optional) For a blocking layer, immerse the cleaned FTO substrates in a 0.05 M aqueous TiCl₄ solution at 70°C for 30 minutes, then rinse and sinter.
-
-
Dye Sensitization:
-
Prepare a 3 x 10⁻⁴ M solution of the phenothiazine dye in a mixture of acetonitrile and tert-butanol.
-
(Optional) Add 10 mM CDCA to the dye solution to act as a co-adsorbent.
-
Immerse the prepared TiO₂ photoanodes in the dye solution for 24 hours.
-
-
DSSC Assembly:
-
Rinse the dye-sensitized photoanodes with acetonitrile to remove non-adsorbed dye molecules and dry them.
-
Assemble the solar cell in a sandwich configuration with a Pt counter electrode.
-
Inject the liquid electrolyte between the two electrodes.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated DSSCs under simulated AM 1.5 G solar irradiation (100 mW/cm²).
-
From the J-V curve, determine the photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Perform Incident Photon-to-Current Conversion Efficiency (IPCE) and Electrochemical Impedance Spectroscopy (EIS) measurements for a more in-depth analysis of the device performance.
-
Application 2: Fluorescent Probes for Analyte Detection
The phenothiazine core of this compound can be functionalized to create fluorescent probes for the detection of various analytes. The aldehyde group allows for the introduction of specific recognition moieties that interact with the target analyte, leading to a change in the fluorescence properties of the probe.
Logical Relationship: Fluorescent Probe Design and Application
Caption: Design and application workflow for fluorescent probes based on this compound.
Quantitative Data Summary
| Probe ID | Target Analyte | Detection Limit | Stokes Shift (nm) | Application | Ref. |
| PAC | Hydrazine (N₂H₄) | 6.7 ppb | 120 | Live Cell Imaging | [5] |
| PTZON | Cyanide (CN⁻) | 0.011 µM | - | Water Samples | [3] |
| Sensor 1 | Cyanide (CN⁻) | 2.0 x 10⁻⁶ M | >100 | - | [2] |
Experimental Protocols
Protocol 4: General Procedure for Analyte Detection in Aqueous Samples
This protocol provides a general guideline for using a phenothiazine-based fluorescent probe for the quantitative detection of an analyte in a water sample.
Materials:
-
Stock solution of the fluorescent probe in a suitable organic solvent (e.g., ethanol).
-
Stock solutions of the target analyte and potential interfering ions in deionized water.
-
Buffer solution (e.g., phosphate buffer, pH 7.4).
-
Fluorometer.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of test solutions by adding varying concentrations of the analyte to a solution of the probe in a mixed solvent system (e.g., ethanol/water 1:1, buffered to pH 7.4).
-
Prepare a blank solution containing only the probe in the same solvent system.
-
For selectivity studies, prepare solutions containing the probe and potential interfering ions at a higher concentration than the target analyte.
-
-
Fluorescence Measurements:
-
Incubate the test solutions for a specified period to allow for the reaction between the probe and the analyte.
-
Record the fluorescence emission spectra of the solutions using a fluorometer. Set the excitation wavelength at the absorption maximum of the probe or the probe-analyte adduct.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.
-
Protocol 5: Protocol for Live Cell Imaging of Hydrazine
This protocol outlines the steps for using a phenothiazine-based fluorescent probe for the detection of hydrazine in live cells.
Materials:
-
Hepatoma G2 (HepG2) cells or another suitable cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Stock solution of the fluorescent probe in DMSO.
-
Hydrazine solution.
-
Confocal fluorescence microscope.
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a confocal dish or a multi-well plate suitable for imaging and allow them to adhere overnight.
-
-
Probe Loading and Analyte Treatment:
-
Wash the cells with PBS.
-
Incubate the cells with a solution of the fluorescent probe (e.g., 10 µM in serum-free medium) for a specified time (e.g., 30 minutes) at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Treat the probe-loaded cells with different concentrations of hydrazine in serum-free medium for a designated period (e.g., 1 hour).
-
-
Fluorescence Imaging:
-
Wash the cells with PBS.
-
Acquire fluorescence images of the cells using a confocal microscope. Use the appropriate excitation and emission wavelengths for the specific probe. For example, for a probe with green fluorescence, you might use a 488 nm excitation laser and collect emission between 500-550 nm.
-
-
Data Analysis:
-
Analyze the fluorescence intensity of the images using software such as ImageJ.
-
Quantify the changes in fluorescence intensity in response to different concentrations of hydrazine.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and application. Always refer to the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 2. A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Cyanide in Water and Food Samples Using an Efficient Naphthalene-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 10-Methyl-10H-phenothiazine-3-carbaldehyde in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 10-Methyl-10H-phenothiazine-3-carbaldehyde and its derivatives in the field of organic electronics. It includes summaries of performance data, experimental protocols for synthesis and device fabrication, and visualizations of key processes.
Introduction to this compound in Organic Electronics
This compound is a derivative of phenothiazine, a heterocyclic compound known for its strong electron-donating properties. This characteristic makes phenothiazine and its derivatives highly attractive for applications in organic electronics, where they can serve as building blocks for a variety of functional materials. The non-planar, butterfly-like conformation of the phenothiazine core helps to suppress intermolecular aggregation, which is beneficial for maintaining the desired electronic properties in the solid state. The aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of materials with tailored properties for specific applications.
The primary applications of materials derived from this compound in organic electronics include their use as sensitizers in Dye-Sensitized Solar Cells (DSSCs), as emitters in Organic Light-Emitting Diodes (OLEDs), and potentially as the active layer in Organic Field-Effect Transistors (OFETs).
Application in Dye-Sensitized Solar Cells (DSSCs)
Derivatives of this compound are extensively used as organic dyes (sensitizers) in DSSCs. In these devices, the dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the process of electricity generation. The performance of these dyes is highly dependent on their molecular structure, which influences their light-harvesting efficiency, energy levels, and charge transfer kinetics.
Performance of Phenothiazine-Based Dyes in DSSCs
| Dye/Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Dye 38 | - | - | - | 8.18 | |
| Dye 57 | 14.87 | 0.78 | 0.67 | 7.71 | |
| Dye 50 | 14.02 | 0.75 | 0.68 | 7.13 | |
| Dye 3 | 12.18 | 0.77 | 0.70 | 6.58 | |
| Dye 56 | 14.42 | 0.69 | 0.63 | 6.22 | |
| 2a | 17.96 | 0.700 | 0.48 | 6.22 | [1] |
| 2c | 12.80 | 0.703 | 0.56 | 4.80 | [1] |
| SR1 | 11.96 | 0.597 | 0.592 | 4.22 | [2] |
| 2b | 11.87 | 0.631 | 0.54 | 4.22 | [1] |
| SR6 + N-719 (Co-sensitization) | 21.63 | - | - | 9.77 | [2] |
Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell
This protocol describes the general steps for fabricating a DSSC using a phenothiazine-based dye.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO2) paste (e.g., P25)
-
Phenothiazine dye solution (e.g., 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol)
-
Electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent)
-
Platinized counter electrodes
-
Surlyn or other thermoplastic sealant
Procedure:
-
Preparation of TiO2 Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a compact blocking layer of TiO2 on the FTO substrate, for example, by spin coating a precursor solution and annealing.
-
Deposit a mesoporous layer of TiO2 paste onto the blocking layer using a technique like screen printing or doctor-blading.
-
Sinter the TiO2 film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and electrical contact.
-
-
Dye Sensitization:
-
Immerse the cooled TiO2 photoanode into the phenothiazine dye solution and keep it in the dark for a specified time (e.g., 12-24 hours) to allow for dye adsorption.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
-
Assembly of the Solar Cell:
-
Place the platinized counter electrode over the dye-sensitized photoanode.
-
Separate the two electrodes with a thin thermoplastic sealant (e.g., Surlyn) and heat to seal the cell, leaving small holes for electrolyte filling.
-
Introduce the electrolyte into the cell through the pre-drilled holes via vacuum backfilling.
-
Seal the holes completely to prevent electrolyte leakage.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine Jsc, Voc, FF, and PCE.
-
Application in Organic Light-Emitting Diodes (OLEDs)
This compound serves as a precursor for the synthesis of emitter materials used in OLEDs. The strong electron-donating nature of the phenothiazine core can be combined with electron-accepting moieties to create molecules with efficient intramolecular charge transfer (ICT) characteristics, which is crucial for achieving high electroluminescence efficiency.
General Structure of a Phenothiazine-Based Emitter
The aldehyde group of this compound can undergo various condensation reactions (e.g., Knoevenagel or Wittig reactions) to link the phenothiazine donor to an acceptor unit through a π-conjugated bridge. This "D-π-A" (Donor-π-Acceptor) structure is a common design for OLED emitters.
Experimental Protocol: Synthesis of a Phenothiazine-Based Emitter (General)
This protocol outlines a general synthetic route for a D-π-A emitter starting from this compound.
Materials:
-
This compound
-
An electron-accepting compound with an active methylene group (e.g., malononitrile derivatives)
-
A basic catalyst (e.g., piperidine or sodium ethoxide)
-
A suitable solvent (e.g., ethanol, toluene, or chloroform)
Procedure:
-
Dissolve equimolar amounts of this compound and the electron-accepting compound in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 4-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure D-π-A emitter.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis and photoluminescence spectroscopy.
Application in Organic Field-Effect Transistors (OFETs)
The excellent charge-transporting properties of phenothiazine derivatives make them promising candidates for the active layer in OFETs. The ability of the phenothiazine core to form ordered molecular packing in the solid state is crucial for efficient charge transport. Materials based on phenothiazine typically exhibit p-type behavior, meaning they transport positive charge carriers (holes).
While there is no specific literature detailing the use of this compound itself in OFETs, related phenothiazine-based materials have shown promising hole mobilities. For instance, some phenothiazine derivatives have reported hole mobilities in the range of 10⁻⁶ to 10⁻⁵ cm²V⁻¹s⁻¹.[3] Further molecular engineering of this compound could lead to materials with improved charge transport characteristics suitable for OFET applications.
Key Properties for OFET Materials
For a material to be effective in an OFET, it should possess:
-
High charge carrier mobility: To enable fast switching speeds.
-
Good solution processability: For low-cost fabrication of large-area devices.
-
High ON/OFF ratio: For clear differentiation between the "on" and "off" states of the transistor.
-
Environmental stability: To ensure a long operational lifetime.
The synthetic versatility of this compound allows for the introduction of various functional groups to optimize these properties.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of 10-methylphenothiazine.[4][5][6]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
10-Methylphenothiazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Sodium acetate or other base for workup
-
Ice
Procedure:
-
Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Add POCl₃ dropwise to the cooled DMF with constant stirring. The formation of the Vilsmeier reagent (a chloromethyliminium salt) is an exothermic reaction.
-
Formylation Reaction: Dissolve 10-methylphenothiazine in an anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature or gentle heating for several hours, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice to hydrolyze the intermediate iminium salt.
-
Neutralize the acidic solution by slowly adding a solution of a base, such as sodium acetate or sodium hydroxide, until the pH is neutral.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of functional organic materials for electronic applications. Its derivatives have demonstrated significant potential, particularly as sensitizers in Dye-Sensitized Solar Cells, achieving high power conversion efficiencies. While its application in OLEDs and OFETs is less explored in publicly available research, the fundamental electronic properties of the phenothiazine core suggest that with further molecular engineering, novel high-performance materials for these applications can be developed. The synthetic accessibility of this compound, primarily through the Vilsmeier-Haack reaction, further enhances its utility for researchers in materials science and organic electronics.
References
- 1. Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitiza ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00694E [pubs.rsc.org]
- 3. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Dissolution Protocol for 10-Methyl-10H-phenothiazine-3-carbaldehyde: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the dissolution of 10-Methyl-10H-phenothiazine-3-carbaldehyde (CAS 4997-36-8), a biochemical utilized in proteomics research. The information herein is designed to ensure accurate and reproducible preparation of this compound for various experimental applications.
Introduction
This compound is a phenothiazine derivative with potential applications in various research fields. Proper dissolution and handling are critical for obtaining reliable experimental results. The N-10 methyl group on the phenothiazine core generally enhances solubility in organic solvents compared to the parent compound.[1] This document outlines recommended solvents, preparation of stock solutions, and handling procedures.
Data Presentation: Solubility of Phenothiazine and its Derivatives
The following table summarizes the solubility of phenothiazine and the expected solubility of this compound based on the properties of similar compounds.
| Solvent | Phenothiazine Solubility | This compound (Predicted/Inferred) | Notes |
| Water | Insoluble (0.13 mg/mL at 23°C)[2] | Expected to be poorly soluble | The hydrophobic nature of the phenothiazine ring system limits aqueous solubility. |
| Ethanol | Slightly soluble[2][3] | Soluble | The methyl and carbaldehyde groups may slightly enhance solubility over the parent phenothiazine. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Readily Soluble | DMSO is a common solvent for phenothiazine derivatives in biological assays. A 5% DMSO solution has been used for in vivo studies of another phenothiazine derivative. |
| Acetone | Soluble[2] | Soluble | |
| Ether | Slightly soluble[3] | Soluble | |
| Chloroform | Slightly soluble[3] | Soluble | |
| Acetonitrile | Soluble | Soluble | Phenothiazine derivatives have been shown to be soluble in acetonitrile. |
| Propylene Glycol | Soluble | Soluble | |
| Petroleum Ether | Soluble | Likely Soluble | Used as an eluent in the purification of a similar compound. |
Experimental Protocol: Preparation of Stock Solutions
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Solvent Selection: Based on the experimental requirements, select an appropriate solvent. For most biological applications, DMSO is the recommended starting solvent due to its high solubilizing power and compatibility with many assay formats. For applications where DMSO may interfere, ethanol can be a suitable alternative.
-
Calculating the Required Mass: Determine the desired concentration and volume of the stock solution. Use the following formula to calculate the mass of the compound needed: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000 (Molecular Weight of this compound = 241.31 g/mol )
-
Weighing the Compound: Accurately weigh the calculated mass of this compound in a clean, dry microcentrifuge tube or vial.
-
Dissolution: a. Add the appropriate volume of the chosen solvent to the tube containing the compound. b. Cap the tube securely and vortex thoroughly for at least 1 minute to facilitate dissolution. c. Visually inspect the solution for any undissolved particles. d. If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) may also be employed, but stability at elevated temperatures should be considered.
-
Storage of Stock Solution: a. Once fully dissolved, the stock solution should be stored in a tightly sealed container to prevent solvent evaporation and contamination. b. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. c. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in an inert atmosphere.
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Mandatory Visualization
Caption: Workflow for dissolving this compound.
References
Application Notes and Protocols: Phenothiazine Derivatives in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenothiazine derivatives as versatile fluorescent probes in cellular imaging. Phenothiazines, a class of heterocyclic compounds, offer unique photophysical properties, including large Stokes shifts and high quantum yields, making them excellent candidates for developing sensitive and specific imaging agents.[1] Their "butterfly" conformation helps to minimize fluorescence quenching in aggregated states.[1][2] This document details their applications in imaging subcellular organelles, detecting reactive oxygen species (ROS), and sensing various biologically relevant analytes. Detailed experimental protocols and data are provided to facilitate the integration of these powerful tools into your research workflows.
I. Applications in Cellular Imaging
Phenothiazine derivatives have been successfully employed in a multitude of cellular imaging applications due to their adaptable chemical structure, which allows for targeted modifications to achieve specific localization and sensing capabilities.[3][4]
Subcellular Organelle Imaging
The ability to specifically label and visualize subcellular compartments is crucial for understanding cellular function. Modified phenothiazine derivatives have been designed to accumulate in specific organelles, enabling their dynamic tracking in live cells.
-
Mitochondria: These organelles are vital for cellular energy production and are implicated in various pathologies.[5] Phenothiazine-based probes, such as PTZ2N-Mito, can selectively target and illuminate mitochondria.[6] The targeting mechanism often relies on the mitochondrial membrane potential.[6]
-
Endoplasmic Reticulum (ER): The ER plays a key role in protein synthesis and folding. Probes like PTZ-ER have been developed for specific ER imaging.[6]
-
Lipid Droplets: These are dynamic organelles involved in lipid metabolism. Benzophenothiazinones, a class of phenothiazine derivatives, have shown promise in imaging lipid droplets.[7]
Detection of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
ROS and RNS are highly reactive molecules that act as signaling molecules at low concentrations but can cause significant cellular damage at high levels. Phenothiazine-based probes offer a way to detect these species with high sensitivity and selectivity.
-
Hypochlorous Acid (HOCl): The sulfur atom in the phenothiazine core can be selectively oxidized by HOCl, leading to a change in the probe's fluorescence properties.[1] This "turn-on" fluorescence response allows for the sensitive detection of endogenous HOCl.[2]
-
Hydrogen Sulfide (H₂S): A phenothiazine-based probe, PR, has been developed for the selective "turn-on" fluorescent detection of H₂S, a gaseous signaling molecule.[8]
Sensing of Ions and Small Molecules
The versatile phenothiazine scaffold can be functionalized to create chemosensors for various biologically important ions and small molecules.
-
Zinc Ions (Zn²⁺): A phenothiazine-rhodamine dyad (PTRH) acts as a "turn-on" fluorescent sensor for Zn²⁺. The binding of Zn²⁺ induces a conformational change, leading to a significant increase in fluorescence.[9]
-
Hydrazine: Phenothiazine-based probes have been synthesized to detect hydrazine, a toxic environmental pollutant, in living cells and organisms.[10]
-
Cyanide (CN⁻): A fluorescent sensor based on a phenothiazine-benzofuran conjugate has been developed for the detection of cyanide ions through a nucleophilic addition mechanism that quenches fluorescence.[11]
II. Quantitative Data of Selected Phenothiazine-Based Probes
The following tables summarize the key photophysical and sensing properties of representative phenothiazine derivatives used in cellular imaging.
Table 1: Photophysical Properties of Phenothiazine-Based Organelle Probes
| Probe Name | Target Organelle | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Cell Line | Reference |
| PTZ2N-Mito | Mitochondria | 405 | 580 | 175 | HeLa | [6] |
| PTZ-ER | Endoplasmic Reticulum | 405 | 550 | 145 | HeLa | [6] |
| Benzophenothiazinones | Lipid Droplets | Not Specified | Not Specified | Not Specified | MCF-7 | [7] |
Table 2: Sensing Properties of Phenothiazine-Based Probes for Analytes
| Probe Name | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit | Response Type | Cell Line | Reference |
| PZ-DT | Hypochlorite (ClO⁻) | Not specified | Blue-shifted | 19.97 nM | Turn-on | Not specified | [2] |
| PR | Hydrogen Sulfide (H₂S) | Not Specified | Not Specified | 1.8 µM | Turn-on | Not Specified | [8] |
| PTRH | Zinc (Zn²⁺) | 528 | 608 | 2.89 x 10⁻⁸ M | Turn-on | HeLa | [9] |
| PI-CN | Sulfites (HSO₃⁻/SO₃²⁻) | Not Specified | Not Specified | 7.5 nM | Turn-on | Not Specified | [12] |
III. Experimental Protocols
The following are generalized protocols for the application of phenothiazine-based fluorescent probes in cellular imaging. Specific parameters may need to be optimized for different probes, cell types, and imaging systems.
General Cell Culture and Staining Protocol
This protocol provides a basic workflow for staining live cells with phenothiazine-based probes.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Phenothiazine-based fluorescent probe (e.g., PTZ2N-Mito)
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of imaging.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Probe Preparation: Prepare a stock solution of the phenothiazine probe (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
Loading Solution: Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: For some probes, a washing step is required to remove excess dye and improve the signal-to-noise ratio.[6] Wash the cells two to three times with warm PBS or serum-free medium. Note: Some newer generation probes are designed to be "wash-free".[6][13]
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the specific probe.
Protocol for Imaging Endogenous Analytes (e.g., H₂S)
This protocol describes the use of a "turn-on" phenothiazine probe to detect an endogenously produced analyte.
Materials:
-
Cells capable of producing the analyte of interest (e.g., RAW 264.7 macrophages for H₂S)
-
Cell culture reagents as described in 3.1
-
Phenothiazine-based "turn-on" probe for the analyte (e.g., PR for H₂S)
-
Stimulant to induce analyte production (e.g., Lipopolysaccharide (LPS) and L-cysteine for H₂S)
-
Inhibitor of analyte production (for control experiments)
Protocol:
-
Cell Culture and Staining: Follow steps 1-6 from the General Cell Culture and Staining Protocol (3.1).
-
Stimulation: After probe loading, treat the cells with a stimulant to induce the production of the target analyte. For example, to detect H₂S, cells can be stimulated with LPS (1 µg/mL) for 4 hours followed by L-cysteine (1 mM) for 30 minutes.
-
Control Group: In a parallel experiment, pre-treat cells with an inhibitor of the analyte's synthesis before adding the stimulant to demonstrate the specificity of the probe.
-
Imaging: Image the cells using a confocal microscope at different time points after stimulation to monitor the "turn-on" fluorescence response.
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to the use of phenothiazine derivatives in cellular imaging.
Caption: Workflow for live-cell imaging using phenothiazine-based fluorescent probes.
Caption: 'Turn-on' mechanism for a phenothiazine-based ROS probe.
Caption: Strategy for targeting organelles with functionalized phenothiazine probes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent probes for organelle-targeted bioactive species imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phenothiazine-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Phenothiazine-rhodamine-based colorimetric and fluorogenic 'turn-on' sensor for Zn2+ and bioimaging studies in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells [agris.fao.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 10-Methyl-10H-phenothiazine-3-carbaldehyde in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 10-Methyl-10H-phenothiazine-3-carbaldehyde as a photosensitizer in Photodynamic Therapy (PDT). This document outlines its proposed mechanism of action, key photophysical and photochemical properties, and detailed protocols for its evaluation in a research setting.
Introduction
This compound is a derivative of phenothiazine, a class of compounds known for their photosensitizing properties.[1][2] The core phenothiazine structure acts as an effective scaffold for generating reactive oxygen species (ROS) upon light activation, a critical process for inducing cell death in photodynamic therapy.[1][3] The methyl group at the 10-position and the carbaldehyde group at the 3-position can modulate the molecule's photophysical properties, solubility, and cellular uptake, making it a compound of interest for PDT research.[4]
Putative Mechanism of Action
Photodynamic therapy relies on a photosensitizer, light, and molecular oxygen to induce targeted cell death.[5] Upon absorption of light of a specific wavelength, this compound is proposed to transition from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) (a Type II photochemical process).[3] Alternatively, it may participate in Type I reactions, producing other reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[3] These ROS can induce oxidative stress and damage cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[1][2][6] The specific cell death pathway is often dependent on the subcellular localization of the photosensitizer.[2][6] Phenothiazine derivatives have been shown to localize in lysosomes and mitochondria, which are key organelles in the regulation of cell death pathways.[6][7]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical values for phenothiazine-based photosensitizers. These values should be experimentally determined for this specific compound.
Table 1: Photophysical and Photochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁NOS[8] |
| Molecular Weight | 241.31 g/mol [8] |
| Absorption Maximum (λmax) in DMSO | Value to be determined |
| Molar Extinction Coefficient (ε) at λmax | Value to be determined |
| Fluorescence Emission Maximum (λem) | Value to be determined |
| Fluorescence Quantum Yield (ΦF) | Value to be determined |
| Singlet Oxygen Quantum Yield (ΦΔ) | Value to be determined |
Table 2: In Vitro Photodynamic Efficacy
| Cell Line | IC₅₀ (Dark Toxicity) | IC₅₀ (Phototoxicity) |
| e.g., HeLa, A549, MCF-7 | Value to be determined | Value to be determined |
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Generation using 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes a common method to quantify the production of singlet oxygen by a photosensitizer upon irradiation.
Materials:
-
This compound
-
1,3-Diphenylisobenzofuran (DPBF)
-
Dimethyl Sulfoxide (DMSO)
-
Spectrophotometer
-
Light source with a wavelength corresponding to the absorption maximum of the photosensitizer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of DPBF in DMSO.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution in DMSO. The final concentration of the photosensitizer should be such that the absorbance at the irradiation wavelength is around 0.1, and the initial absorbance of DPBF at its maximum (around 415 nm) is approximately 1.0.[9]
-
Irradiate the solution with the light source.
-
Measure the absorbance of DPBF at its maximum wavelength at regular time intervals during irradiation.
-
A decrease in the absorbance of DPBF indicates its reaction with singlet oxygen.
-
The rate of singlet oxygen generation can be calculated from the rate of DPBF bleaching.
Protocol 2: Assessment of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the visualization of the subcellular localization of the photosensitizer.
Materials:
-
Cancer cell line of choice (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear staining)
-
MitoTracker™ Red CMXRos (for mitochondrial staining, if applicable)
-
LysoTracker™ Green DND-26 (for lysosomal staining, if applicable)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Seed the cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with a solution of this compound in a complete culture medium at a predetermined concentration for various time points (e.g., 2, 4, 8, 24 hours).[10]
-
For co-localization studies, incubate the cells with organelle-specific fluorescent probes (e.g., MitoTracker, LysoTracker) according to the manufacturer's instructions.
-
Wash the cells twice with warm PBS to remove the excess photosensitizer.[10]
-
If desired, stain the cell nuclei with Hoechst 33342 or DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake and subcellular localization of the photosensitizer using a fluorescence microscope. The intrinsic fluorescence of the phenothiazine core can be utilized for imaging.[11]
Protocol 3: In Vitro Phototoxicity Assessment using the MTT Assay
This protocol determines the cell viability following photodynamic treatment.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO or solubilization buffer
-
96-well plates
-
Light source for irradiation
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.[12]
-
Incubate the cells with various concentrations of this compound in a complete culture medium for a specific duration (determined from uptake studies).[12]
-
Wash the cells with PBS to remove the unbound photosensitizer.
-
Add fresh, phenol red-free medium to the wells.
-
Irradiate the cells with a light source at a specific wavelength and light dose. Include a set of non-irradiated cells as a dark toxicity control.[12][13]
-
Incubate the cells for 24-48 hours post-irradiation.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ values for both dark and phototoxicity.
Visualizations
References
- 1. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms in photodynamic therapy: part one-photosensitizers, photochemistry and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 4997-36-8 | Benchchem [benchchem.com]
- 5. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C14H11NOS | CID 617826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Characterization of 10-Methyl-10H-phenothiazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 10-Methyl-10H-phenothiazine-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds and functional materials. The following protocols and data will enable researchers to confirm the identity, purity, and structural integrity of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NOS | --INVALID-LINK-- |
| Molecular Weight | 241.31 g/mol | --INVALID-LINK-- |
| CAS Number | 4997-36-8 | --INVALID-LINK-- |
| Appearance | Yellow solid (based on related compounds) | [1] |
| IUPAC Name | 10-methylphenothiazine-3-carbaldehyde | --INVALID-LINK-- |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the unambiguous characterization of this compound. The logical workflow for these analyses is depicted below.
Caption: Figure 1. Analytical Workflow for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
2.1.2. Expected ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~7.6 | d | 1H | Aromatic proton |
| ~7.5 | dd | 1H | Aromatic proton |
| ~7.2 | m | 2H | Aromatic protons |
| ~7.0 | d | 1H | Aromatic proton |
| ~6.9 | m | 2H | Aromatic protons |
| ~3.4 | s | 3H | N-Methyl protons (-NCH₃) |
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbon (C=O) |
| ~145-150 | Aromatic carbons attached to N and S |
| ~130-135 | Aromatic carbons |
| ~125-130 | Aromatic carbons |
| ~115-125 | Aromatic carbons |
| ~35 | N-Methyl carbon (-NCH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
2.2.1. Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A standard FTIR spectrometer.
-
Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Acquire the sample spectrum.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.2.2. Expected FTIR Spectral Data
The following table summarizes the expected characteristic absorption bands for this compound.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium-Weak | C-H stretching (aliphatic, -CH₃) |
| ~2850-2750 | Weak | C-H stretching (aldehyde) |
| ~1700-1680 | Strong | C=O stretching (aldehyde) |
| ~1600-1450 | Medium-Strong | C=C stretching (aromatic) |
| ~1350-1250 | Strong | C-N stretching |
| ~850-750 | Strong | C-H bending (out-of-plane, aromatic) |
| ~750-700 | Medium | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
2.3.1. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion.
-
2.3.2. Expected Mass Spectral Data
The expected mass spectral data, including the molecular ion and major fragment ions, are presented below.
Table 4: Expected Mass Spectral Data
| m/z | Ion |
| 241.0561 | [M]⁺ (Molecular Ion) |
| 226 | [M - CH₃]⁺ |
| 212 | [M - CHO]⁺ |
| 198 | [M - CH₃ - CO]⁺ |
The fragmentation pathway can be visualized as follows:
Caption: Figure 2. Proposed Mass Fragmentation Pathway
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound.
2.4.1. Experimental Protocol for HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water is recommended. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at the λmax determined by UV-Vis spectroscopy (likely in the range of 250-350 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis and to determine an appropriate wavelength for HPLC detection.
2.5.1. Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record the spectrum from 200 to 800 nm.
-
Use the pure solvent as a blank.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
2.5.2. Expected UV-Vis Spectral Data
Based on related phenothiazine derivatives, this compound is expected to exhibit absorption maxima in the UV and visible regions.
Table 5: Expected UV-Vis Absorption Maxima
| Solvent | Expected λmax (nm) |
| Ethanol | ~260-280 and ~320-350 |
| Acetonitrile | Similar to ethanol |
Data Summary and Interpretation
The combination of these analytical techniques provides a comprehensive characterization of this compound. The logical relationship between the data obtained from each technique is crucial for a conclusive structural confirmation and purity assessment.
Caption: Figure 3. Data Integration for Structural Confirmation
By following these protocols and comparing the obtained data with the expected values, researchers can confidently characterize this compound for its use in further research and development.
References
Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine, a sulfur-and-nitrogen-containing tricyclic heterocycle, serves as a quintessential "privileged scaffold" in medicinal chemistry. Initially recognized for the development of antipsychotic drugs, the structural versatility of the phenothiazine nucleus has led to the discovery of derivatives with a broad spectrum of pharmacological activities. These compounds have been successfully repurposed and investigated for applications far beyond their original psychiatric uses, including oncology, infectious diseases, and the reversal of multidrug resistance. This document provides an overview of the diverse applications of phenothiazine derivatives, details key mechanisms of action, and presents standardized protocols for their synthesis and evaluation.
Section 1: Diverse Therapeutic Applications
The unique three-dimensional "butterfly" structure of the phenothiazine core allows for substitutions at various positions, primarily at the C2 and N10 positions, which significantly influences their biological activity. This has enabled the development of compounds for a wide array of therapeutic areas.
Antipsychotic Agents
The discovery of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders. Phenothiazine-based antipsychotics are classified based on the N10 side chain into aliphatic, piperidine, and piperazine groups. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain, which reduces the positive symptoms of psychosis such as hallucinations and delusions. Many derivatives also exhibit antagonist activity at other receptors, including muscarinic, histaminic, and serotonergic receptors, which contributes to their overall therapeutic profile and side effects.
Anticancer Agents
Phenothiazines are being extensively investigated as repurposed anticancer agents. Their antitumor effects are multifactorial, targeting various hallmarks of cancer. Mechanisms include the induction of apoptosis by inhibiting survival pathways like Akt/mTOR, inhibition of cell proliferation by targeting cell cycle progression, disruption of plasma membrane integrity, and modulation of critical signaling pathways such as PDK1/Akt and MAPK/ERK1/2. Certain derivatives have shown potent cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapy.
Antimicrobial Agents
Several phenothiazine derivatives possess inherent antimicrobial properties against a wide range of pathogens, including multidrug-resistant (MDR) bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Their mechanisms of action include the inhibition of bacterial efflux pumps, generation of reactive oxygen species (ROS), and induction of cell membrane and DNA damage. Thioridazine, for instance, has been shown to resensitize extensively drug-resistant tuberculosis (XDR-TB) to standard antibiotics.
Multidrug Resistance (MDR) Modulators
A significant application of phenothiazines in medicinal chemistry is their ability to reverse multidrug resistance in both cancer and microbial cells. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump therapeutic agents out of the cell. Phenothiazine derivatives can inhibit the function of these efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered drugs. Interestingly, some derivatives show differential effects, inhibiting P-gp while stimulating other transporters like MRP1.
Other Therapeutic Applications
The diverse bioactivity of this scaffold extends to other areas:
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Neurodegenerative Diseases: Derivatives are being explored as multi-target agents for Alzheimer's disease by inhibiting cholinesterases and targeting pathways related to amyloid plaque formation.
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Antiemetic Effects: By blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, drugs like prochlorperazine are effective against nausea and vomiting.
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Antihistaminic Properties: Derivatives such as promethazine possess potent H1 histamine receptor blocking activity, making them useful for treating allergic conditions.
Section 2: Key Signaling Pathways and Mechanisms of Action
Visualizing the interaction of phenothiazine derivatives with cellular pathways is crucial for understanding their therapeutic effects.
Caption: Anticancer action via inhibition of the Akt/mTOR survival pathway.
Caption: General workflow for the synthesis of phenothiazine derivatives.
Methodology:
-
Reaction Setup: To a solution of the appropriate diphenylamine derivative in a suitable solvent (e.g., DMF), add a sulfur source and a palladium catalyst (e.g., Pd(PPh3)4).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 90-120 °C) for a designated time (e.g., 1-24 hours), monitoring progress by TLC.
-
Workup: After cooling, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Caption: Workflow for assessing efflux pump inhibition.
Methodology:
-
Cell Preparation: Use a cell line known to overexpress P-glycoprotein (e.g., L5178 MDR). Harvest cells and resuspend in a suitable buffer.
-
Pre-incubation: Incubate the cells with the test phenothiazine derivative (or a known inhibitor like verapamil as a positive control) for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate, Rhodamine 123, to the cell suspension and incubate for another 30-60 minutes.
-
Washing: Stop the reaction by adding ice-cold PBS. Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular fluorescence.
-
Flow Cytometry: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity of cells treated with the phenothiazine derivative to untreated controls. A significant increase in fluorescence indicates inhibition of the efflux pump.
Section 4: Data Presentation
Quantitative data is essential for comparing the potency and efficacy of different derivatives.
Table 1: Anticancer Activity of Selected Phenothiazine Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 10-Propynyl-1,9-diazaphenothiazine | Glioblastoma (SNB-19) | 3.85 | |
| 10-Propynyl-1,9-diazaphenothiazine | Melanoma (C-32) | 3.37 | |
| 10-Diethylaminoethyl-1,9-diazaphenothiazine | Glioblastoma (SNB-19) | 0.34 | |
| 10-Diethylaminoethyl-1,9-diazaphenothiazine | Breast Cancer (MDA-MB-231) | 2.13 | |
| 10H-3,6-Diazaphenothiazine | Glioblastoma (SNB-19) | 0.46 µg/mL | |
| 10H-3,6-Diazaphenothiazine | Melanoma (C-32) | 0.72 µg/mL | |
| Trifluoperazine | Prostatic Cancer (PC-3) | 6.67 | |
| Chalcone-based phenothiazine (tri-methoxyphenyl) | Breast Cancer (MCF-7) | 12 | |
| Thiazolo[5,4-b]phenothiazine (naphthalene substituent) | Leukemic (THP-1) | 21.6 |
Table 2: Antimicrobial Activity of Selected Phenothiazine Derivatives against A. baumannii
| Derivative | Strain | MIC (g/L) | MBC (g/L) | Reference |
| Promethazine | ATCC 17978 | 0.6 | 1.25 | |
| Trifluoperazine | ATCC 17978 | 0.1 | 0.2 | |
| Thioridazine | ATCC 17978 | 0.05 | 0.1 | |
| Chlorpromazine | ATCC 17978 | 0.05 | 0.1 | |
| Chlorpromazine | A578 (MDR) | 0.1 | 0.2 |
Table 3: Summary of Structure-Activity Relationships (SAR)
| Application | Structural Feature | Effect on Activity | Reference |
| Antipsychotic | 3-carbon chain between N10 and side chain N | Optimal for activity | |
| Electron-withdrawing group at C2 (e.g., -CF3, -Cl) | Increases potency | ||
| Piperazine ring in side chain | Generally enhances potency over alkylamino chains | ||
| Anticancer | Modifications at C2 and N10 | Significantly influences pharmacological efficacy | |
| Pyridine ring fusion (Diazaphenothiazines) | Leads to impressive activity (IC50 < 1 µM) | ||
| MDR Reversal | Ring substitution (e.g., at C2) | More influential on activity than side chain modifications | |
| Hydrophobicity (logP) | Correlates with anti-MDR activity | ||
| Antimicrobial | Amino group at the end of the N10 alkyl chain | Important for activity against fungal MDR transporters |
Conclusion
Phenothiazine derivatives represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their journey from psychiatric medicine to promising candidates in oncology, infectious disease, and neurodegeneration highlights the power of drug repurposing and scaffold hopping. The diverse mechanisms of action, from receptor antagonism to efflux pump inhibition, offer multiple avenues for therapeutic intervention. Future research will likely focus on synthesizing novel hybrid molecules that combine the phenothiazine core with other pharmacophores to develop multi-target agents with enhanced efficacy and reduced side effects. The continued exploration of their structure-activity relationships will be crucial for unlocking the full potential of this privileged chemical structure.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 10-Methyl-10H-phenothiazine-3-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture.
-
Solution: Use freshly distilled and dry DMF and POCl₃. Ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reaction Temperature: The formylation of phenothiazines typically requires heating to proceed at an optimal rate.
-
Solution: Ensure the reaction mixture is heated appropriately. A typical temperature range is 70-90°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Incomplete Hydrolysis of the Iminium Intermediate: The reaction produces an iminium salt intermediate which must be hydrolyzed to the aldehyde.
-
Sub-optimal Stoichiometry: The ratio of the Vilsmeier reagent to the 10-Methyl-10H-phenothiazine substrate is crucial.
-
Solution: An excess of the Vilsmeier reagent is generally used. A common starting point is a 1.5 to 3-fold excess of both POCl₃ and DMF relative to the substrate.
-
Issue 2: Formation of Multiple Products/Side Reactions
Possible Causes and Solutions:
-
Di-formylation: The electron-rich nature of the phenothiazine ring can sometimes lead to the introduction of a second formyl group.
-
Solution: Use a moderate excess of the Vilsmeier reagent and carefully control the reaction temperature. Lowering the temperature may improve selectivity for mono-formylation.
-
-
Oxidation of the Phenothiazine Ring: The sulfur atom in the phenothiazine ring can be susceptible to oxidation, especially under harsh conditions.
-
Solution: Maintain an inert atmosphere throughout the reaction and avoid excessively high temperatures or prolonged reaction times.
-
-
N-formylation: Although less common with N-alkylated phenothiazines, reaction at the nitrogen is a possibility with related structures.[4]
-
Solution: The use of 10-Methyl-10H-phenothiazine as the starting material already protects the nitrogen atom, minimizing this side reaction.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Persistent Impurities: Unreacted starting material or side products can co-elute with the desired product during chromatography.
-
Solution: Column chromatography on silica gel is a common and effective purification method.[2] A gradient elution system, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can improve separation.
-
-
Product Oiling Out: The product may not crystallize easily from the purification solvent.
-
Solution: After column chromatography, if the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also yield a pure, crystalline product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely employed and efficient method for the formylation of electron-rich aromatic compounds like 10-Methyl-10H-phenothiazine.[1][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][6][7]
Q2: At which position on the 10-Methyl-10H-phenothiazine ring does formylation occur?
A2: The formylation preferentially occurs at the 3-position of the phenothiazine ring system. This is due to the electronic directing effects of the nitrogen and sulfur heteroatoms.
Q3: What are the key reaction parameters to control for optimal yield?
A3: The key parameters to control are:
-
Reagent Quality: Use of anhydrous solvents and reagents is critical.
-
Stoichiometry: An excess of the Vilsmeier reagent is generally beneficial.
-
Temperature: The reaction typically requires heating, but excessive temperatures can lead to side reactions.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q5: What are the safety precautions for the Vilsmeier-Haack reaction?
A5: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction can be exothermic, especially during the addition of POCl₃ to DMF, so slow and controlled addition is recommended, often at a reduced temperature (e.g., in an ice bath).
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Yield (Representative Data)
| Molar Ratio (10-Methyl-10H-phenothiazine : POCl₃ : DMF) | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| 1 : 1.2 : 1.2 | 80 | 4 | 50-60 |
| 1 : 1.5 : 1.5 | 80 | 3 | 70-80 |
| 1 : 2.0 : 2.0 | 80 | 3 | 75-85 |
| 1 : 3.0 : 3.0 | 80 | 2.5 | 70-80 (potential for more side products) |
Note: These are representative values based on typical Vilsmeier-Haack reactions and may need to be optimized for specific laboratory conditions.
Table 2: Influence of Reaction Temperature on Yield and Purity (Representative Data)
| Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Purity (by TLC) |
| 60 | 6 | 65-75 | High |
| 80 | 3 | 75-85 | Good |
| 100 | 2 | 70-80 | Moderate (presence of side products) |
Note: These are representative values. Optimal temperature should be determined experimentally.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 10-Methyl-10H-phenothiazine
This protocol is adapted from a similar procedure for the synthesis of 10-Ethyl-10H-phenothiazine-3-carbaldehyde.[2]
Materials:
-
10-Methyl-10H-phenothiazine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (e.g., 1.5 equivalents) in an ice bath.
-
Add POCl₃ (e.g., 1.5 equivalents) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form as a viscous, colorless to pale yellow complex.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 30 minutes.
-
Dissolve 10-Methyl-10H-phenothiazine (1 equivalent) in anhydrous dichloromethane and add it to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux (around 70-80°C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability and Degradation of Phenothiazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving phenothiazine compounds.
Frequently Asked Questions (FAQs)
Q1: My phenothiazine solution has changed color (e.g., to yellow, pink, or brown). What is the cause and what should I do?
A1: A color change in your phenothiazine solution is a common indicator of degradation, specifically oxidation. Phenothiazines are susceptible to oxidation at the sulfur atom in the central ring, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to light, air (oxygen), and certain metal ions.
Troubleshooting Steps:
-
Confirm Degradation: Use a stability-indicating analytical method, such as RP-HPLC with a photodiode array (PDA) detector, to confirm the presence of degradation products.
-
Review Handling Procedures: Ensure that the compound and its solutions are handled with minimal exposure to light and air. Use amber glassware or wrap containers in aluminum foil.[1][2] Consider preparing solutions under an inert gas atmosphere (e.g., nitrogen or argon).
-
Check Solvent Purity: Impurities in solvents, particularly metal ions, can catalyze oxidation. Use high-purity solvents.
-
Consider Antioxidants: For formulations, the addition of antioxidants may be necessary to improve stability. However, the choice of antioxidant should be carefully validated as some, like ascorbic acid in certain conditions, can paradoxically increase the degradation rate.[3]
Q2: My phenothiazine compound is precipitating out of my aqueous buffer solution. How can I improve its solubility?
A2: Phenothiazine and many of its derivatives have low aqueous solubility, which is also pH-dependent. Precipitation can occur due to exceeding the solubility limit or changes in pH that alter the ionization state of the molecule.
Troubleshooting Steps:
-
pH Adjustment: Phenothiazine derivatives are typically basic compounds. Their solubility in aqueous solutions is often pH-dependent. Ensure the pH of your buffer is appropriate to maintain the ionized, more soluble form of the compound. Determining the pKa of your specific derivative is crucial for this.[4][5][6][7][8]
-
Use of Co-solvents: The solubility of phenothiazines can be significantly increased by using co-solvents. Ethanol and propylene glycol are effective co-solvents for increasing the solubility of phenothiazine in aqueous mixtures.[9][10][11]
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with phenothiazine derivatives, which can enhance their aqueous solubility and reduce precipitation when mixed with biological fluids like plasma.[12]
-
Concentration Check: Ensure that the concentration of your phenothiazine compound does not exceed its solubility limit in the chosen solvent system at the experimental temperature.
Q3: What are the optimal storage conditions for phenothiazine compounds and their solutions?
A3: To minimize degradation, phenothiazine compounds should be stored under refrigerated conditions, protected from light, and in a tightly sealed container to prevent exposure to air and moisture.[1][2] For solutions, especially in aqueous buffers, storage at low temperatures (2-8°C) and protection from light are critical. For long-term storage, consider storing solutions under an inert gas.
Troubleshooting Guide for Stability Studies
This guide addresses common issues encountered during the design and execution of stability studies for phenothiazine compounds.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in stability data | Inconsistent sample preparation and handling. Fluctuations in environmental conditions (temperature, light). Non-homogeneity of the sample. | Standardize all procedures for sample preparation and handling. Use calibrated and monitored stability chambers. Ensure thorough mixing of solutions before sampling. |
| No degradation observed in forced degradation studies | Stress conditions are too mild. The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[13] A target degradation of 5-20% is generally recommended. |
| Complete degradation of the compound | Stress conditions are too harsh. | Reduce the intensity or duration of the stressor. For example, use a lower concentration of the stress agent or decrease the exposure time.[13] |
| Appearance of unknown peaks in HPLC chromatogram | Degradation products are being formed. Impurities from solvents or excipients. | Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[2][14][15][16] Analyze blank solutions (without the active compound) to rule out impurities from the matrix. |
Data Presentation
Table 1: Solubility of Phenothiazine in Various Solvents
| Solvent | Temperature (°C) | Solubility (mol·L⁻¹) |
| Water | 25 | 2.56 x 10⁻⁶ |
| Ethanol | 25 | 1.15 x 10⁻¹ |
| Propylene Glycol | 25 | 1.05 x 10⁻¹ |
| Benzene | - | Soluble |
| Ether | - | Soluble |
| Chloroform | - | Soluble |
Data compiled from multiple sources.[1][9][10][11][17]
Table 2: pKa Values of Selected Phenothiazine Derivatives
| Compound | pKa at 25°C |
| Chlorpromazine hydrochloride | 9.15 |
| Fluphenazine dihydrochloride | 10.01 |
| Promazine hydrochloride | 9.37 |
| Thioridazine hydrochloride | 8.89 |
| Trifluoperazine dihydrochloride | 8.97 |
| Triflupromazine hydrochloride | 9.03 |
Data from Domańska et al. (2011).[5]
Experimental Protocols
Protocol 1: General Workflow for Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study of a phenothiazine compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the phenothiazine compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to various stress conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source that complies with ICH Q1B guidelines (e.g., a Xenon lamp) for a specified duration.[18][19][20][21][22] A dark control should be run in parallel to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity analysis of the parent compound should be performed to ensure that no degradation products are co-eluting.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general template for an RP-HPLC method suitable for stability studies of phenothiazine compounds. The specific parameters may need to be optimized for different derivatives.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set to a wavelength appropriate for the specific phenothiazine derivative (typically in the UV range of 250-350 nm).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[23]
Visualizations
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. The use of mass spectrometry for the identification of metabolites of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. daneshyari.com [daneshyari.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. [PDF] Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US7008934B2 - Composition and method for reducing adverse interactions between phenothiazine derivatives and plasma using cyclodextrins - Google Patents [patents.google.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of phenothiazines: identification of N-oxygenated products by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ikev.org [ikev.org]
- 20. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 21. youtube.com [youtube.com]
- 22. database.ich.org [database.ich.org]
- 23. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 10-Methyl-10H-phenothiazine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 10-Methyl-10H-phenothiazine-3-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | 1. Compound is too soluble in the elution solvent. 2. Compound is strongly adsorbed to the stationary phase. 3. Incomplete elution from the column. 4. The compound is unstable on silica gel. | 1. Decrease the polarity of the eluent. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. 2. Increase the polarity of the eluent. A small amount of a polar solvent like methanol may be required. 3. Ensure complete elution by flushing the column with a more polar solvent at the end of the purification. 4. Consider using a different stationary phase, such as alumina, or an alternative purification method like recrystallization. |
| Co-elution of Impurities | 1. Eluent system has insufficient resolving power. 2. Column is overloaded with the crude product. | 1. Optimize the solvent system through thin-layer chromatography (TLC) before running the column. A solvent system that gives the target compound an Rf value of 0.2-0.3 is often a good starting point. Consider using a gradient elution. 2. Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Product is not Crystallizing During Recrystallization | 1. The chosen solvent is too good at dissolving the compound. 2. The solution is not saturated. 3. Presence of impurities inhibiting crystallization. | 1. Use a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. For phenothiazine derivatives, combinations like dichloromethane/methanol or dichloromethane/hexanes have been used.[1] 2. Concentrate the solution by slowly evaporating the solvent. 3. Attempt to purify the compound by another method, such as column chromatography, to remove impurities before recrystallization. |
| Oily Product Obtained After Purification | 1. Presence of residual solvent. 2. The compound may have a low melting point. 3. Presence of greasy impurities. | 1. Dry the product under high vacuum for an extended period. 2. Confirm the melting point of the pure compound from literature if available. If the product is indeed an oil at room temperature, this is not a purification issue. 3. Purify again using a different method or a more rigorous column chromatography protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: Based on procedures for similar phenothiazine derivatives, the two primary recommended methods are column chromatography and recrystallization. Column chromatography using silica gel is a common technique.[2][3] Recrystallization from a suitable solvent system can also be effective for achieving high purity.[1]
Q2: What solvent systems are typically used for column chromatography of this compound?
A2: For closely related compounds like 10-ethyl-10H-phenothiazine-3-carbaldehyde, column chromatography on silica gel with petroleum ether as the eluent has been reported to yield the pure product.[2][3] For other phenothiazine derivatives, mixtures of dichloromethane and hexanes have been used.[1] It is advisable to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q3: What are suitable solvents for recrystallizing this compound?
A3: While specific data for this exact compound is limited, related phenothiazine compounds have been successfully recrystallized from solvent mixtures such as dichloromethane/methanol and dichloromethane/hexanes.[1] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.
Q4: My purified this compound is a yellow solid. Is this the expected appearance?
A4: Yes, a yellow solid is the expected appearance for a similar compound, 10-ethyl-10H-phenothiazine-3-carbaldehyde, after purification.[2][3] Therefore, a yellow coloration for this compound is likely indicative of the pure product.
Q5: How can I assess the purity of my this compound after purification?
A5: The purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can be used for a quick check. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.
Experimental Protocols
Column Chromatography Protocol (General)
This protocol is a general guideline based on the purification of a similar compound, 10-ethyl-10H-phenothiazine-3-carbaldehyde.[2][3]
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexanes).
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Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.
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Elution: Begin eluting with a non-polar solvent (e.g., petroleum ether). The polarity can be gradually increased if necessary by adding a more polar solvent like ethyl acetate or dichloromethane.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent in vacuo to obtain the purified product.
Recrystallization Protocol (General)
This protocol is a general method based on the purification of phenothiazine derivatives.[1]
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Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., dichloromethane/methanol).
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
troubleshooting common issues in phenothiazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenothiazine synthesis. The content addresses common challenges encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges in phenothiazine synthesis?
A1: The synthesis of phenothiazines can be complex, with researchers often facing challenges such as low yields, undesired side reactions, and difficulties in purification. Key issues include the formation of oxidized byproducts like sulfoxides and sulfones, lack of regioselectivity during functionalization, and incomplete reactions.[1]
Q2: How can I minimize the formation of sulfoxide byproducts during synthesis?
A2: Sulfoxide formation is a common side reaction resulting from the oxidation of the sulfur atom in the phenothiazine core.[2][3] To minimize this, it is crucial to control the reaction atmosphere by working under an inert gas (e.g., argon or nitrogen). Additionally, the choice of oxidizing agent and reaction conditions plays a significant role. Milder oxidizing agents should be considered, and reaction times and temperatures should be optimized to favor the desired product over the oxidized byproduct.
Q3: What is the Smiles rearrangement and why is it important in phenothiazine synthesis?
A3: The Smiles rearrangement is a key intramolecular nucleophilic aromatic substitution reaction used to form the phenothiazine tricycle. It typically involves the cyclization of an appropriately substituted 2-amino-2'-nitrodiphenylsulfide derivative.[4][5] This method is crucial for accessing a wide variety of substituted phenothiazines.
Q4: I am observing a complex mixture of products in my N-alkylation reaction. What could be the cause?
A4: N-alkylation of the phenothiazine core can sometimes lead to a mixture of products due to the reactivity of the starting material and potential side reactions. The choice of base, solvent, and alkylating agent is critical. Stronger bases might lead to deprotonation at undesired positions, and the alkylating agent could react with other functional groups present in the molecule. Careful optimization of reaction conditions is necessary to achieve high selectivity. Phase transfer catalysis can be a milder and more efficient alternative to traditional methods.[6]
Troubleshooting Common Issues
Low Reaction Yield
Low yields are a frequent issue in multi-step organic syntheses like that of phenothiazines. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow to diagnose and address causes of low reaction yields.
Detailed Troubleshooting Steps:
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Reagent Quality: Ensure that all starting materials, reagents, and solvents are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Reaction Conditions:
-
Temperature: Small deviations from the optimal reaction temperature can significantly impact yield. Use a calibrated thermometer and a reliable heating/cooling system.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times can lead to lower yields of the desired product.
-
Atmosphere: The phenothiazine core is susceptible to oxidation.[2] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of sulfoxide and other oxidized byproducts.
-
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to side reactions.
-
Purification: Product loss during workup and purification is a common cause of low isolated yields. Evaluate your extraction and chromatography procedures for efficiency.
Formation of Oxidized Byproducts
The sulfur atom in the phenothiazine ring is easily oxidized to a sulfoxide and further to a sulfone.
Strategies to Minimize Oxidation:
| Strategy | Description |
| Inert Atmosphere | Always perform reactions under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen. |
| Degassed Solvents | Use solvents that have been properly degassed to remove dissolved oxygen. |
| Choice of Oxidant (if applicable) | When an oxidation step is intended, the choice of oxidant is critical. For controlled oxidation to the sulfoxide, milder reagents are preferred over strong oxidizing agents which may lead to the sulfone. |
| Control of Reaction Time and Temperature | Prolonged reaction times and elevated temperatures can increase the likelihood of oxidation, even in the presence of trace amounts of oxygen. |
Poor Regioselectivity in Functionalization
Achieving regioselectivity in the functionalization of the phenothiazine core can be challenging due to the presence of multiple reactive sites.
Troubleshooting Flowchart for Poor Regioselectivity
Caption: A decision-making diagram for improving regioselectivity in phenothiazine functionalization.
Key Considerations for Improving Regioselectivity:
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Directing Groups: The electronic nature of existing substituents on the phenothiazine ring will direct incoming electrophiles or nucleophiles to specific positions.
-
Steric Hindrance: Bulky substituents can block access to certain positions, thereby favoring reaction at less sterically hindered sites.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reactivity of both the substrate and the reagent.
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Temperature: Lowering the reaction temperature can sometimes increase the selectivity of a reaction.
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Catalyst: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.
-
Experimental Protocols
General Protocol for N-Alkylation of Phenothiazine
This protocol describes a general method for the N-alkylation of phenothiazine using an alkyl halide.
Materials:
-
Phenothiazine
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Alkyl halide (e.g., 3-chloropropyldimethylamine)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3))
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
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Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add phenothiazine and the anhydrous solvent.
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Cool the mixture in an ice bath and add the base portion-wise with stirring.
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Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
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Add the alkyl halide dropwise to the reaction mixture.
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The reaction mixture is then stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
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Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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The product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Purification by Column Chromatography
Materials:
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Crude phenothiazine derivative
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Silica gel (appropriate mesh size)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
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Chromatography column
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Collection tubes
Procedure:
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Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
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Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
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Elute the column with the chosen eluent system, gradually increasing the polarity if necessary to separate the desired product from impurities.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified phenothiazine derivative.
Signaling Pathway
Phenothiazines are well-known for their antipsychotic effects, which are primarily mediated through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.
Dopamine D2 Receptor Signaling Pathway and Phenothiazine Inhibition
Caption: Phenothiazines act as antagonists at dopamine D2 receptors, inhibiting downstream signaling.
References
Technical Support Center: Optimizing Fluorescence Properties of Phenothiazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of phenothiazine-based fluorescent compounds.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem: My phenothiazine derivative has a very low or no fluorescence quantum yield (Φf).
Possible Causes & Solutions:
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Formation of a Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, some phenothiazine derivatives can form a non-emissive or weakly emissive TICT state upon photoexcitation, which quenches fluorescence.[1][2] This is especially common in derivatives with strong donor-acceptor character.
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Solution 1: Solvent Choice: Test the compound's fluorescence in a range of nonpolar solvents (e.g., toluene, cyclohexane). A significant increase in quantum yield in nonpolar media suggests that a TICT state is the cause.[1][2]
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Solution 2: Structural Modification: Introduce structural rigidity to the molecule to inhibit the twisting motion required for TICT state formation. Oxygen functionalization at the sulfur atom (forming phenothiazine 5-oxide or 5,5-dioxide) can promote a highly fluorescent Planar Intramolecular Charge Transfer (PICT) state instead.[1][2]
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Solution 3: Induce Aggregation: Some phenothiazine derivatives exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced in an aggregated state due to the restriction of intramolecular rotations.[3][4][5] Try measuring fluorescence in a solvent system where the compound aggregates (e.g., water/dioxane or water/THF mixtures).[6][7]
-
-
Intersystem Crossing (ISC) and Phosphorescence: The excited singlet state may be efficiently converting to a triplet state via ISC, which reduces fluorescence.[8] This is a common deactivation pathway for phenothiazine derivatives.[8]
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Solution: While difficult to prevent without modifying the core structure, this property can be exploited. If your application can utilize phosphorescence, try measuring the emission at low temperatures (77 K) to characterize the triplet state.[9]
-
-
Concentration Quenching (Aggregation-Caused Quenching - ACQ): At high concentrations, π-π stacking can lead to the formation of non-emissive aggregates, a phenomenon known as ACQ.[5]
-
Solution: Record fluorescence spectra at a series of decreasing concentrations. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to minimize inner filter effects and re-absorption.[10]
-
-
Presence of Quenchers: Contaminants in the solvent or the sample itself can quench fluorescence. Dissolved oxygen is a common quencher for many fluorophores.
-
Solution: Use high-purity, spectroscopy-grade solvents.[11] If oxygen quenching is suspected, de-gas the solvent by bubbling with nitrogen or argon before measurement.
-
Problem: The emission wavelength of my compound is unexpectedly shifted (Red or Blue Shift).
Possible Causes & Solutions:
-
Solvatochromism: The emission of donor-acceptor type phenothiazine derivatives is often sensitive to solvent polarity. Increasing solvent polarity typically causes a bathochromic (red) shift due to the stabilization of the charge-transfer excited state.[6][12][13]
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Solution: This is an intrinsic property. Characterize the emission across a range of solvents with varying polarity to understand the solvatochromic behavior. This property can be leveraged for applications in solvent polarity sensing.[14]
-
-
Structural Conformation: The "butterfly" structure of phenothiazine can exist in different conformations (e.g., axial, equatorial), which can have distinct emissive properties and lead to multiple or broad emission peaks.[13]
-
Solution: Analyze the compound in different states (solution, solid-state, different crystal polymorphs) to see how restricting conformation affects emission. Some polymorphs may exhibit different emission colors (mechanochromism).[13]
-
-
Oxidation: The phenothiazine core is susceptible to oxidation at the sulfur atom, forming sulfoxides or sulfones.[9][15] This chemical modification significantly alters the electronic properties and can lead to a hypsochromic (blue) shift in emission.[1]
-
Solution: Ensure reactions and storage are performed under an inert atmosphere. Use techniques like mass spectrometry or NMR to check for the presence of oxidized species.
-
Problem: My compound's fluorescence intensity decreases over time during measurement.
Possible Causes & Solutions:
-
Photodegradation: Phenothiazine derivatives can be susceptible to photodegradation upon prolonged exposure to the excitation light source.[8]
-
Solution 1: Minimize Exposure: Use the lowest possible excitation intensity and shortest possible exposure times during measurements. Use neutral density filters to attenuate the lamp or laser power.
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Solution 2: Check for Photoproducts: Acquire absorption spectra before and after fluorescence measurements to see if the absorption profile has changed, which would indicate the formation of new species.
-
Frequently Asked Questions (FAQs)
Q1: How does structural modification affect the fluorescence of phenothiazine derivatives? A1: Structural modifications have a profound impact. Extending π-conjugation by adding fused aromatic rings generally causes a red-shift in both absorption and emission spectra.[16] Adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can tune the intramolecular charge transfer (ICT) character, significantly altering quantum yield and solvatochromism.[17][18] For instance, attaching EWGs can sometimes enhance emission compared to the parent phenothiazine.[18] Oxygen functionalization of the sulfur atom turns the phenothiazine into a weaker electron donor, which can increase the fluorescence quantum yield by preventing the formation of non-emissive TICT states.[1][2]
Q2: What is Aggregation-Induced Emission (AIE) and how does it apply to phenothiazines? A2: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive when dissolved but becomes highly fluorescent upon aggregation.[3][4][19][20] For phenothiazine derivatives, the AIE effect is typically attributed to the Restriction of Intramolecular Rotations (RIR) in the aggregated state.[4][5] This restriction blocks non-radiative decay pathways (like vibrational and torsional energy relaxation), forcing the excited state to decay radiatively, thus "turning on" the fluorescence.[5][21]
Q3: What role does solvent polarity play in the fluorescence properties of phenothiazine derivatives? A3: Solvent polarity is a critical factor, especially for donor-acceptor (D-A) type phenothiazine derivatives. In many cases, increasing solvent polarity leads to a decrease in fluorescence quantum yield and a red-shift (bathochromic shift) in the emission maximum.[6][22] This is because polar solvents stabilize the intramolecular charge-transfer (ICT) excited state, which can enhance non-radiative decay pathways or favor the formation of weakly emissive TICT states.[1][23] However, for some derivatives, particularly those functionalized to promote a PICT state, fluorescence efficiency can remain high across a range of solvents.[1]
Q4: Why is the quantum yield of the parent phenothiazine molecule so low? A4: The parent 10H-phenothiazine has a very low fluorescence quantum yield (Φf ≈ 0.01–0.02).[12] This is primarily due to efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet state (T1), which is a competing and dominant de-excitation pathway.[8]
Quantitative Data Summary
Table 1: Photophysical Properties of Selected Phenothiazine Derivatives in Different Solvents.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| NPI-PTZ1 | Toluene | 460 | 563 | 0.51 | [1][2] |
| NPI-PTZ1 | Dichloromethane | 473 | 647 | 0.03 | [1][2] |
| NPI-PTZ1 | DMF | 477 | 682 | <0.01 | [1][2] |
| NPI-PTZ2 (S=O) | Toluene | 402 | 485 | 0.87 | [1][2] |
| NPI-PTZ2 (S=O) | Dichloromethane | 408 | 516 | 0.73 | [1][2] |
| NPI-PTZ2 (S=O) | DMF | 410 | 526 | 0.50 | [1][2] |
| NPI-PTZ3 (SO₂) | Toluene | 394 | 467 | 0.81 | [1][2] |
| NPI-PTZ3 (SO₂) | DMF | 401 | 496 | 0.80 | [1][2] |
| PTZ-1 | Dioxane | 410 | 515 | 0.63 | [6] |
| PTZ-1 | Ethanol | 412 | 550 | 0.11 | [6] |
| PTZ-2 | Dioxane | 415 | 520 | 0.60 | [6] |
| PTZ-2 | Ethanol | 418 | 560 | 0.08 | [6] |
Note: NPI-PTZ1 is an oxygen-free derivative, while NPI-PTZ2 and NPI-PTZ3 are its oxygen-functionalized analogues. This data clearly illustrates the effect of solvent polarity and sulfur oxidation state on fluorescence properties.[1][2]
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)
This protocol describes the most common method for determining fluorescence quantum yield using a well-characterized standard.[10]
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield. By keeping the absorbance of both the sample and standard identical at the excitation wavelength, it is assumed that both solutions absorb the same number of photons.[10]
Materials:
-
Fluorometer (Corrected for instrument response)
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopy-grade solvents
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb at the same wavelength as the sample.[11]
-
Test compound (phenothiazine derivative)
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the standard and the test compound. The goal is to create solutions with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength. Crucially, the absorbance must not exceed 0.1 to minimize re-absorption and inner filter effects.[10]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λ_ex).
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer to λ_ex.
-
Record the full emission spectrum for each of the prepared solutions (both standard and test compound) under identical instrument conditions (e.g., excitation/emission slit widths, detector gain).[11]
-
Record the spectrum for a solvent blank as well.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test compound.[10]
-
-
Calculate Quantum Yield: The relationship between integrated intensity, absorbance, and quantum yield is given by the equation:
Φtest = Φstd * (Gradtest / Gradstd) * (n²test / n²std)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent used for the test and standard solutions.[11] If the same solvent is used for both, this term cancels out.
-
Protocol 2: General Synthesis of a 10-Alkyl-10H-phenothiazine-3-carbaldehyde
This protocol outlines a common two-step synthesis for creating a phenothiazine core functionalized with an aldehyde group, which is a versatile precursor for further derivatization.[6][24]
Step 1: N-Alkylation of Phenothiazine
-
Dissolve phenothiazine in a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[6][24]
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir.[6][24]
-
Add the desired 1-bromoalkane (e.g., 1-bromohexane) dropwise to the mixture.[6]
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 10-alkyl-10H-phenothiazine. Purify by column chromatography if necessary.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask under an inert atmosphere, cool a solution of DMF in a solvent like 1,2-dichloroethane in an ice bath.[24]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir for approximately one hour.[24]
-
Add a solution of the 10-alkyl-10H-phenothiazine from Step 1 dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to reflux (e.g., 95 °C) for several hours until completion (monitor by TLC).[24]
-
Cool the reaction mixture and carefully neutralize it with a saturated sodium acetate or sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 10-alkyl-10H-phenothiazine-3-carbaldehyde.
Visualizations
Caption: A logical workflow for troubleshooting low fluorescence quantum yield in phenothiazine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Aggregation-Induced Emission in Phenothiazine-Based Fluorophores: An Insight into the Excited State and Aggregate Formation Mechanism - The Journal of Physical Chemistry C - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Aggregation-induced emission of boryl substituted phenothiazine: synthesis and applications in fluoride ion sensing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Enabling red thermally activated delayed fluorescence by increasing the push–pull strength in naphthalimide-phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC01939J [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving phenothiazine-based compounds for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why are many phenothiazine-based compounds poorly soluble in aqueous solutions?
Phenothiazine and its derivatives are characterized by a hydrophobic tricyclic scaffold.[1] This inherent hydrophobicity makes them generally insoluble in water.[2] While some derivatives have side chains that can improve aqueous solubility, the core structure remains a significant hurdle for dissolution in neutral aqueous media.[1]
Q2: What are the primary strategies to increase the solubility of phenothiazine compounds?
The main approaches to enhance the solubility of phenothiazine-based compounds include:
-
pH Adjustment: Modifying the pH of the solution can significantly alter the ionization state and, consequently, the solubility of phenothiazine derivatives.[3][4]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic phenothiazine molecule within their cavity, forming a more water-soluble inclusion complex.[7][8]
-
Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic drug, effectively increasing its concentration in the aqueous phase.[1][9]
-
Chemical Modification: Strategies like N-alkylation or the introduction of piperazine moieties can lead to derivatives with improved solubility and bioavailability.[10] Pegylation, the attachment of polyethylene glycol (PEG) chains, has also been shown to significantly improve water solubility.[11]
Q3: How does pH affect the solubility of phenothiazine derivatives?
Many phenothiazine derivatives are weak bases with pKa values that allow for protonation in acidic conditions.[12] The protonated, or ionized, form of the molecule is generally more water-soluble than the neutral form. Therefore, lowering the pH of the solution can substantially increase the solubility of these compounds.[4] However, the solubility can decrease markedly at higher pH values where the un-ionized form predominates.[4]
Q4: Which co-solvents are commonly used for phenothiazine compounds?
Commonly used co-solvents for poorly water-soluble drugs, including phenothiazines, are ethanol, propylene glycol, and glycerin.[6][13] Studies have shown that the solubility of phenothiazine increases with the addition of ethanol or propylene glycol to aqueous solutions.[5]
Q5: How do cyclodextrins improve the solubility of phenothiazines?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[8] They can form inclusion complexes with hydrophobic molecules like phenothiazines, where the phenothiazine molecule is encapsulated within the cyclodextrin cavity.[7] This complex shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[7][8] The effectiveness of solubilization depends on the type of cyclodextrin used (e.g., beta-CD, gamma-CD, and their derivatives).[7]
Q6: What is the role of surfactants in solubilizing phenothiazine compounds?
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[9] These micelles have a hydrophobic core and a hydrophilic shell. Phenothiazine molecules can partition into the hydrophobic core of the micelles, leading to a significant increase in their overall concentration in the aqueous solution.[1][14] Both non-ionic surfactants like Triton X-100 and various ionic surfactants have been shown to be effective.[14]
Troubleshooting Guides
Issue: Phenothiazine compound precipitates out of solution upon standing.
Possible Causes & Solutions:
-
pH Fluctuation: The pH of your solution may have shifted, causing the compound to deprotonate and precipitate.
-
Troubleshooting Step: Re-measure the pH of the solution. If it has changed, adjust it back to the optimal range using a suitable buffer. Ensure the buffering capacity of your system is sufficient to maintain a stable pH.
-
-
Supersaturated Solution: You may have created a supersaturated solution that is thermodynamically unstable.
-
Troubleshooting Step: Try preparing the solution at a slightly lower concentration. Gentle heating during dissolution followed by slow cooling to room temperature can sometimes help, but be mindful of potential degradation at elevated temperatures.
-
-
Co-solvent Evaporation: If using a volatile co-solvent like ethanol, evaporation can occur over time, leading to a decrease in solubility and precipitation.
-
Troubleshooting Step: Keep solutions in tightly sealed containers. For long-term storage, consider less volatile co-solvents or other solubilization methods.
-
Issue: Low and inconsistent results in biological assays.
Possible Causes & Solutions:
-
Incomplete Dissolution: The compound may not be fully dissolved, leading to an inaccurate concentration in the stock solution.
-
Troubleshooting Step: Visually inspect the solution for any undissolved particles. Consider filtration through a syringe filter (e.g., 0.22 µm) to remove any undissolved material before use. Re-evaluate your solubilization method to ensure complete dissolution.
-
-
Precipitation in Assay Medium: The compound may be soluble in the stock solution (e.g., in a high concentration of co-solvent) but precipitates when diluted into the aqueous assay buffer.
-
Troubleshooting Step: Perform a pre-assay solubility test by diluting your stock solution into the final assay medium and observing for any precipitation over the time course of your experiment. If precipitation occurs, you may need to lower the final concentration, increase the percentage of co-solvent in the final medium (if tolerated by the assay), or switch to a different solubilization strategy like using cyclodextrins or surfactants.
-
Data Presentation: Solubility of Phenothiazine Derivatives
The following tables summarize quantitative data on the solubility of various phenothiazine compounds under different conditions.
Table 1: Intrinsic Solubility of Selected Phenothiazine Derivatives
| Phenothiazine Derivative | Temperature (°C) | Intrinsic Solubility (S₀) (µg/mL) |
| Chlorpromazine HCl | 25 | 0.5[3][15] |
| 37 | 5.5[3] | |
| Triflupromazine HCl | 25 | 1.1[3][15] |
| 37 | 9.2[3] | |
| Trifluoperazine 2HCl | 25 | 2.7[3][15] |
| 37 | 8.7[3] |
Table 2: pKa Values of Selected Phenothiazine Derivatives at 298.15 K (25 °C)
| Phenothiazine Derivative | pKa |
| Chlorpromazine HCl | 9.15[12] |
| Fluphenazine 2HCl | 10.01[12] |
| Promazine HCl | 9.37[12] |
| Thioridazine HCl | 8.89[12] |
| Trifluoperazine 2HCl | 8.97[12] |
| Triflupromazine HCl | 9.03[12] |
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This method is commonly used to determine the equilibrium solubility of a compound.[16]
Materials:
-
Phenothiazine compound
-
Selected solvent (e.g., water, buffer of specific pH, co-solvent mixture)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the phenothiazine compound to a vial containing a known volume of the solvent. The solid should be in excess to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved phenothiazine compound using a validated analytical method.
Protocol 2: Preparation of a Phenothiazine-Cyclodextrin Inclusion Complex (Solution Method)
This protocol describes a common method for preparing a more soluble complex of a phenothiazine with a cyclodextrin.[7]
Materials:
-
Phenothiazine compound
-
Cyclodextrin (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Analytical method for quantification
Procedure:
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer at a desired concentration.
-
Slowly add an excess amount of the phenothiazine compound to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to allow for complex formation and equilibration.
-
After equilibration, filter the solution to remove the undissolved phenothiazine.
-
The resulting clear solution contains the phenothiazine-cyclodextrin inclusion complex. The concentration of the dissolved phenothiazine can be determined by a suitable analytical method.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues with phenothiazine compounds.
Caption: The mechanism of solubility enhancement of phenothiazines via cyclodextrin complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. mdpi.com [mdpi.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceasia.org [scienceasia.org]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. jmedchem.com [jmedchem.com]
- 11. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. daneshyari.com [daneshyari.com]
Technical Support Center: Functionalization of the Phenothiazine Scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile phenothiazine scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of phenothiazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
N-Alkylation and N-Acylation
Question: I am getting low yields for my N-alkylation of phenothiazine. What are the common causes and how can I improve it?
Answer: Low yields in N-alkylation of phenothiazine are a frequent issue. Here are some common causes and troubleshooting steps:
-
Inadequate Base: The choice and strength of the base are crucial for deprotonating the nitrogen atom of the phenothiazine ring. If the base is too weak, the deprotonation will be incomplete, leading to low conversion.
-
Solution: Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base can significantly impact the yield, as shown in the table below.[1]
-
-
Solvent Effects: The solvent plays a critical role in the reaction's success. Polar aprotic solvents are generally preferred as they can dissolve the phenothiazine and the alkylating agent, and they do not interfere with the nucleophilic substitution.
-
Solution: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective. In some cases, using safer solvents like polyethylene glycol (PEG) or alcohols under microwave irradiation can also give good yields.[2]
-
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete reactions.
-
Side Reactions: Over-alkylation or side reactions with functional groups on the alkylating agent can reduce the yield of the desired product.
-
Solution: Use a stoichiometric amount of the alkylating agent. Protecting sensitive functional groups on the alkylating agent may be necessary.
-
Quantitative Data: N-Alkylation Yields under Various Conditions
| Alkylating Agent | Base | Solvent | Method | Yield (%) | Reference |
| Diethyl sulfate | K₂CO₃ | Toluene | Conventional | 15 | [1] |
| Diethyl sulfate | NaH | Toluene | Conventional | 5 | [1] |
| Diethyl sulfate | K₂CO₃ | DMF | Microwave | 80 | [1] |
| Diethyl sulfate | NaH | DMF | Reflux | 52 | [1] |
| 3-Chloropropanol | Na₂CO₃ | DMF | Microwave | 25 | [3] |
| 1-(3-chloropropyl)pyrimidine-2,4(1H,3H)-dione | Na₂CO₃ | DMF | Microwave | 67 | [3] |
Experimental Protocol: Microwave-Assisted N-Alkylation of Phenothiazine
This protocol is a general guideline for the N-alkylation of phenothiazine using microwave irradiation.
Materials:
-
Phenothiazine
-
Alkylating agent (e.g., 3-chloropropanol)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine phenothiazine (1 equivalent), the alkylating agent (1.1 equivalents), and sodium carbonate (2 equivalents).
-
Add a minimal amount of DMF to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 800 watts) for a specified time (e.g., 1 hour), or until TLC indicates completion of the reaction.[3]
-
After cooling, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C-H Functionalization
Question: I am struggling with regioselectivity in the C-H functionalization of my N-protected phenothiazine. How can I control the position of functionalization?
Answer: Achieving regioselectivity in C-H functionalization of the electron-rich phenothiazine scaffold is a significant challenge due to the multiple reactive sites. Modern catalytic methods offer solutions:
-
Catalyst Choice: The catalyst plays a pivotal role in directing the functionalization to a specific position. Gold(I) catalysts have shown excellent regioselectivity for C-H functionalization at the C3 position (para to the nitrogen atom).[4][5]
-
Protecting Group on Nitrogen: The nature of the protecting group on the phenothiazine nitrogen can influence the electronic properties of the rings and thus the regioselectivity.
-
Solution: Experiment with different N-protecting groups to fine-tune the reactivity and directing effects.
-
-
Slow Addition of Reagents: Rapid addition of the functionalizing reagent (e.g., a diazo compound in carbene transfer reactions) can lead to side reactions and loss of selectivity.
Quantitative Data: Gold-Catalyzed C-H Functionalization Yields
| N-Protecting Group | Aryldiazoacetate | Yield (%) | Reference |
| Methyl | Ethyl 2-diazo-2-phenylacetate | 77 | [4][5] |
| Benzyl | Ethyl 2-diazo-2-phenylacetate | 72 | [4][5] |
| Acetyl | Ethyl 2-diazo-2-phenylacetate | 65 | [4][5] |
| Boc | Ethyl 2-diazo-2-phenylacetate | 58 | [4][5] |
Experimental Protocol: Gold-Catalyzed C-H Functionalization of N-Methylphenothiazine
This protocol describes the regioselective C-H functionalization at the C3 position.[4][5]
Materials:
-
N-Methylphenothiazine
-
Ethyl 2-diazo-2-phenylacetate
-
(Tris(2,4-di-tert-butylphenyl)phosphite)gold(I) chloride ((L1)AuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve N-methylphenothiazine (1.5 equivalents), (L1)AuCl (3 mol%), and AgSbF₆ (3 mol%) in anhydrous DCM.
-
Dissolve ethyl 2-diazo-2-phenylacetate (1 equivalent) in anhydrous DCM in a separate flask.
-
Using a syringe pump, add the diazo solution to the reaction mixture over 1 hour.
-
Stir the reaction at room temperature for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., n-pentane:diethyl ether gradient) to obtain the C3-functionalized product.[4][5]
Halogenation
Question: My halogenation reaction on the phenothiazine core is giving me a mixture of products with poor regioselectivity. How can I improve this?
Answer: The high reactivity of the phenothiazine ring system often leads to a lack of regioselectivity in electrophilic halogenation. Here are some strategies to improve selectivity:
-
Choice of Halogenating Agent: Milder halogenating agents can offer better control.
-
Solvent Effects: The solvent can influence the reactivity of the halogenating agent and the substrate.
-
Solution: Acetonitrile (MeCN) or chlorinated solvents are often used. For some substrates, using hexafluoroisopropanol (HFIP) as a solvent with N-halosuccinimides can lead to high regioselectivity.[7]
-
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and minimize the formation of undesired isomers.
-
Solution: Start the reaction at a low temperature (e.g., -10 °C or 0 °C) and allow it to slowly warm to room temperature while monitoring the progress by TLC.[6]
-
Experimental Protocol: Regioselective Bromination of Phenothiazine with NBS
This is a general protocol for the bromination of an activated aromatic system, which can be adapted for phenothiazine derivatives.[6]
Materials:
-
Phenothiazine derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenothiazine derivative (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to -10 °C or 0 °C in an ice-salt or ice bath.
-
Add N-bromosuccinimide (1 equivalent) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 0.5 - 8 hours), monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired brominated product.[6]
Metal-Catalyzed Cross-Coupling Reactions
Question: I am having trouble with my Suzuki coupling reaction using a bromophenothiazine derivative. The yield is low and I see a lot of starting material remaining.
Answer: Low efficiency in Suzuki coupling reactions can be due to several factors. Here are some troubleshooting tips:
-
Catalyst and Ligand Choice: The combination of the palladium catalyst and the ligand is critical for the catalytic cycle.
-
Solution: For challenging substrates, consider using more active catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos).[8]
-
-
Base and Solvent System: The base is necessary to activate the boronic acid for transmetalation. The solvent system must be able to dissolve all components and facilitate the reaction.
-
Solution: A variety of bases can be used, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed.[8] Ensure the solvent is thoroughly deoxygenated to prevent catalyst degradation.
-
-
Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed efficiently.
-
Solution: Heating the reaction mixture, typically between 80-100 °C, is usually necessary.[8]
-
-
Purity of Reagents: Impurities in the starting materials, especially the boronic acid, can inhibit the catalyst.
-
Solution: Use high-purity reagents. Boronic acids can dehydrate to form boroxines, which are less reactive. It may be necessary to purify the boronic acid before use.
-
Experimental Protocol: Suzuki Coupling of a Bromophenothiazine Derivative
This is a general procedure for a Suzuki coupling reaction that can be adapted for bromophenothiazine substrates.[8]
Materials:
-
Bromophenothiazine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a stir bar and a condenser, add the bromophenothiazine derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the deoxygenated solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Purification and Stability
Question: My purified phenothiazine derivative is decomposing and changing color upon storage. How can I prevent this?
Answer: Phenothiazine and its derivatives are known to be sensitive to light, air, and acidic conditions, leading to oxidation and degradation.[9][10][11]
-
Light and Air Sensitivity: Exposure to light and air can cause oxidation of the sulfur atom to a sulfoxide and other degradation products, often resulting in a color change to greenish-brown.
-
Solution: Store purified phenothiazine compounds in amber vials under an inert atmosphere (argon or nitrogen) and in a dark place, preferably in a refrigerator or freezer.
-
-
pH Stability: The stability of phenothiazine derivatives can be pH-dependent. Acidic conditions can promote degradation.
-
Solution: Avoid storing solutions of phenothiazine derivatives in acidic buffers for extended periods. If an acidic medium is required for an application, prepare the solution fresh.
-
-
Solvent Choice for Storage: The choice of solvent can also impact stability.
-
Solution: For long-term storage, it is best to store the compound as a solid. If a stock solution is necessary, use a solvent in which the compound is stable and store it under the conditions mentioned above.
-
Question: I am having difficulty purifying my crude phenothiazine product. What are some effective purification techniques?
Answer: Crude phenothiazine products can contain unreacted starting materials, catalysts, and various byproducts.
-
Column Chromatography: This is a very common and effective method for purifying phenothiazine derivatives.
-
Solution: Use silica gel as the stationary phase. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective for elution. The optimal solvent system will depend on the polarity of your specific derivative and should be determined by TLC analysis.
-
-
Recrystallization: For solid products, recrystallization can be a powerful purification technique.
-
Solution: Choose a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Hot filtration may be necessary to remove insoluble impurities.
-
-
Distillation: For thermally stable, non-solid phenothiazine derivatives, distillation under reduced pressure can be an option.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Troubleshooting workflow for low yields in N-alkylation of phenothiazine.
dot```dot graph Regioselective_CH_Functionalization_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
Start [label="Start: N-Protected Phenothiazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Dissolve in Anhydrous DCM\nwith Au(I) Catalyst and Ag Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Slowly Add Diazo Compound\n(via Syringe Pump)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Stir at Room Temperature\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup:\nRemove Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification:\nSilica Gel Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\nC3-Functionalized Phenothiazine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Factors affecting the stability of phenothiazine derivatives.
References
- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
refining reaction conditions for synthesizing phenothiazine derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining reaction conditions and troubleshooting the synthesis of phenothiazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of phenothiazine and its derivatives.
Reaction Troubleshooting
Q1: My phenothiazine synthesis reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in phenothiazine synthesis, particularly from diphenylamine and sulfur, are often due to side reactions and incomplete conversion[1]. Here are several factors to consider for yield improvement:
-
Purity of Reactants: Ensure that your starting materials, especially diphenylamine, are of high purity. Impurities can lead to the formation of tarry by-products[2].
-
Reaction Temperature: The reaction temperature is critical. For the reaction of diphenylamine with sulfur, a temperature range of 140-160°C is often employed[3][4]. Lowering the temperature slightly can help control the rapid evolution of hydrogen sulfide and reduce byproduct formation[3][4]. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.
-
Catalyst: The choice and amount of catalyst (e.g., iodine or anhydrous aluminum chloride) can significantly impact the yield. Ensure the catalyst is anhydrous, as moisture can deactivate it[5]. The optimal catalyst loading should be determined empirically for your specific reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to degradation of the product and the formation of byproducts.
-
Excess Reactant: Using a slight excess of diphenylamine has been shown to reduce the formation of by-products and improve the yield of phenothiazine[2]. The unreacted diphenylamine can be removed during purification.
Q2: My reaction appears to be incomplete, with a significant amount of starting material remaining according to TLC analysis. What should I do?
A2: An incomplete reaction can be frustrating. Here are some steps to troubleshoot this issue:
-
Check Catalyst Activity: If you are using a catalyst like anhydrous aluminum chloride, ensure it has not been deactivated by exposure to moisture. Use freshly opened or properly stored catalyst.
-
Increase Reaction Time: Continue the reaction for a longer duration, monitoring its progress by TLC every few hours.
-
Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the effect on the reaction progress by TLC. Be cautious, as excessive heat can lead to decomposition.
-
Re-evaluate Stoichiometry: Double-check the molar ratios of your reactants to ensure they are correct.
Q3: My TLC plate shows multiple spots, including some that are unexpected. How do I identify these byproducts and minimize their formation?
A3: The appearance of multiple spots on a TLC plate indicates the presence of impurities or byproducts.
-
Co-spotting: To identify your product and starting materials, co-spot your reaction mixture with the pure starting materials on the same TLC plate. This will help you distinguish between unreacted starting materials and new products/byproducts.
-
Common Byproducts: In the synthesis of phenothiazine from diphenylamine and sulfur, common byproducts can include polysulfides and other sulfur-containing impurities. Over-oxidation can also lead to the formation of phenothiazine sulfoxide.
-
Minimizing Byproducts:
-
Control Temperature: As mentioned, precise temperature control is crucial to minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenothiazine product to the corresponding sulfoxide.
-
Purification: Column chromatography is an effective method for separating the desired product from byproducts[6].
-
Purification Troubleshooting
Q4: My crude product is a dark, oily residue. How can I purify it and induce crystallization?
A4: Obtaining an oily product is a common issue. Here are some techniques to purify and crystallize your phenothiazine derivative:
-
Column Chromatography: This is a primary method for purifying oily residues. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate your target compound from impurities. Monitor the fractions by TLC to collect the pure product.
-
Trituration: If you have an idea of a solvent in which your product is sparingly soluble but the impurities are soluble, you can "triturate" the oil. This involves stirring the oil with the solvent to wash away the impurities, which may induce crystallization of your product.
-
Solvent for Crystallization:
-
Single Solvent: Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone) and then slowly cooling the solution to induce crystallization[3][4].
-
Solvent/Anti-Solvent System: Dissolve the oil in a good solvent, and then slowly add an "anti-solvent" (a solvent in which your product is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common anti-solvents include hexane or water.
-
-
Seeding: If you have a small crystal of the desired product, adding it to the supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a surface for crystals to nucleate.
Q5: How can I effectively remove unreacted diphenylamine from my crude phenothiazine product?
A5: Unreacted diphenylamine is a common impurity.
-
Extraction: Diphenylamine is less polar than phenothiazine. You can perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent and wash it with a dilute acid solution (e.g., 1M HCl). The more basic diphenylamine will be protonated and move into the aqueous layer, while the phenothiazine will remain in the organic layer.
-
Column Chromatography: As mentioned, column chromatography with a non-polar eluent system can effectively separate the less polar diphenylamine from the more polar phenothiazine.
-
Distillation: In some cases, vacuum distillation can be used to remove the more volatile diphenylamine from the less volatile phenothiazine product[2].
Smiles Rearrangement Troubleshooting
Q6: I am attempting a Smiles rearrangement to synthesize a phenothiazine derivative, but the reaction is not proceeding as expected. What are the critical factors for a successful Smiles rearrangement?
A6: The Smiles rearrangement is a powerful tool for synthesizing phenothiazines, but it is sensitive to several factors.
-
Activating Group: The aromatic ring that migrates must be activated by an electron-withdrawing group (EWG), typically in the ortho or para position to the migrating center. A common activating group is a nitro group (-NO2)[7].
-
Leaving Group: The group being displaced from the aromatic ring (the "leaving group") must be a good one. Halogens and sulfonate esters are effective leaving groups.
-
Nucleophile: The attacking nucleophile must be sufficiently strong. The acidity of the nucleophilic group (e.g., -OH, -NH2, -SH) is important, as it needs to be deprotonated to initiate the attack[7].
-
Base: A suitable base is required to deprotonate the nucleophile. The choice of base (e.g., sodium hydroxide, potassium carbonate, or a stronger base like sodium hydride) and solvent is crucial and often needs to be optimized for a specific reaction[8].
-
Reaction Conditions: The reaction is often carried out at elevated temperatures. Monitoring the reaction by TLC is essential to determine the optimal reaction time and temperature.
Q7: My Smiles rearrangement is giving me a mixture of products, or the desired rearranged product is not the major one. What could be the issue?
A7: The formation of multiple products in a Smiles rearrangement can be due to competing reactions.
-
Side Reactions: Besides the desired intramolecular rearrangement, intermolecular side reactions can occur. Ensure your reaction is run at a suitable concentration to favor the intramolecular process.
-
Alternative Cyclization Pathways: Depending on the substrate, cyclization can sometimes occur without the rearrangement, leading to isomeric products. Careful analysis of your product mixture using techniques like NMR and mass spectrometry is necessary to identify the different isomers.
-
Reaction Conditions Optimization: The choice of base, solvent, and temperature can influence the selectivity of the reaction. A systematic optimization of these parameters may be required to favor the desired Smiles rearrangement pathway. For instance, using a non-nucleophilic base might prevent unwanted side reactions.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of phenothiazine and some of its derivatives. Note that optimal conditions can vary depending on the specific substrate and scale of the reaction.
Table 1: Synthesis of Phenothiazine from Diphenylamine and Sulfur
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diphenylamine | Sulfur | Iodine | 180-200 | 2-3 | ~85 | [9] |
| Diphenylamine | Sulfur | Anhydrous AlCl₃ | 140-160 | 1-2 | 93 | [3][4] |
Table 2: Synthesis of Promazine
| Starting Material | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| Phenothiazine | 3-Dimethylaminopropylchloride | Sodium amide | Toluene | Reflux | - | - | [7] |
Table 3: Synthesis of Triflupromazine
| Starting Material | Reagent | Reaction Conditions | Yield | Reference |
| 2-(Trifluoromethyl)-10H-phenothiazine | 1-(3-chloropropyl)-4-methylpiperazine | Sodium amide | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of Phenothiazine from Diphenylamine and Sulfur
This protocol is based on the classical Bernthsen synthesis.
Materials:
-
Diphenylamine (e.g., 22 g)
-
Sulfur (e.g., 8.2 g)
-
Anhydrous aluminum chloride (e.g., 3.2 g)
-
Ethanol
-
Water
Procedure:
-
In a fume hood, carefully melt a mixture of diphenylamine, sulfur, and anhydrous aluminum chloride in a suitable reaction vessel.
-
The reaction will start at approximately 140-150°C, with the evolution of hydrogen sulfide gas. The reaction can be vigorous, and the temperature should be controlled by lowering the heat source if necessary[3][4].
-
Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period of time to ensure the reaction goes to completion[3][4].
-
Allow the reaction mixture to cool to room temperature. The solidified melt is then ground into a fine powder.
-
Extract the ground solid first with water and then with dilute alcohol to remove impurities[3][4].
-
The remaining solid residue is crude phenothiazine.
-
The crude phenothiazine can be further purified by recrystallization from ethanol to yield yellowish leaflets[3][4].
Protocol 2: Synthesis of Chlorpromazine
This protocol outlines a common route for the synthesis of chlorpromazine.
Materials:
-
2-Chlorophenothiazine
-
3-Chloro-N,N-dimethylpropylamine
-
Sodium amide
-
Toluene or Xylene
Procedure:
-
Dissolve 2-chlorophenothiazine in a suitable solvent such as toluene or xylene.
-
Add sodium amide as a base to deprotonate the nitrogen of the phenothiazine ring.
-
Add 3-chloro-N,N-dimethylpropylamine to the reaction mixture.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, cool the mixture and perform a suitable workup, which may include washing with water and extraction.
-
The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Visualizations
Experimental Workflow: Synthesis of a Phenothiazine Derivative
Caption: A typical experimental workflow for the synthesis of a phenothiazine derivative.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in phenothiazine synthesis.
Signaling Pathway: Phenothiazine Antagonism of the Dopamine D2 Receptor
Caption: Phenothiazines act as antagonists at the dopamine D2 receptor, blocking its signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. player.uacdn.net [player.uacdn.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN106967008A - A kind of preparation technology of perphenazine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]
- 10. Thioridazine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Purity of Synthesized 10-Methyl-10H-phenothiazine-3-carbaldehyde: A Comparative Guide
The rigorous validation of chemical purity is a cornerstone of reliable scientific research and drug development. For a synthesized compound such as 10-Methyl-10H-phenothiazine-3-carbaldehyde, a biochemical useful in proteomics research, confirming its purity is essential to ensure the validity of experimental results.[1] This guide provides a comparative overview of standard analytical techniques for purity determination, offering detailed experimental protocols and data interpretation.
Experimental Workflow for Purity Validation
A multi-faceted approach is necessary for the robust assessment of a synthesized compound's purity. The general workflow begins with preliminary physical and chromatographic checks, followed by more definitive spectroscopic and spectrometric analyses to confirm identity and quantify impurities.
Caption: Workflow for the purity validation of synthesized compounds.
Comparative Data Analysis
The purity of synthesized this compound can be assessed by comparing the experimental data with expected values for the pure compound and with commercially available alternatives.
| Parameter | Technique | Expected Result for Pure Synthesized Product | Potential Indication of Impurity | Commercially Available Alternative (Example Purity) |
| Molecular Weight | Mass Spectrometry | 241.31 g/mol [1][2] | Presence of unexpected mass peaks | N/A (Purity is a percentage) |
| Molecular Formula | Mass Spectrometry | C₁₄H₁₁NOS[1][2] | Inconsistent fragmentation pattern | N/A (Purity is a percentage) |
| Melting Point | Melting Point Apparatus | Sharp, defined melting point | Broad or depressed melting range[3] | 98% Purity (Sigma-Aldrich for 10-Methylphenothiazine)[4] |
| Chromatographic Purity | HPLC | Single, sharp peak | Multiple peaks, broadened peaks | >97% Purity (various suppliers)[5][6] |
| Structural Integrity | NMR Spectroscopy | Characteristic peaks corresponding to the structure | Presence of unassigned peaks | N/A (Purity is a percentage) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are crucial for reproducible and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for purity analysis.[7][8]
Objective: To separate and quantify impurities in the synthesized this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.
-
Analysis: Inject the sample and run the gradient program. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound, allowing for the identification of the desired product and any impurities.[7][8]
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for this compound. For a similar compound, 10-Ethyl-10H-phenothiazine-3-carbaldehyde, characteristic proton NMR signals were observed for the aldehyde proton (~7.5-9.9 ppm), aromatic protons (~6.8-7.6 ppm), and the N-alkyl group.[9]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound by analyzing its mass-to-charge ratio.[8]
Objective: To confirm the molecular weight and formula of the synthesized compound.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like LC-MS or GC-MS.[8]
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: The presence of a molecular ion peak corresponding to the exact mass of this compound (241.05613515 Da) confirms its identity.[2]
Melting Point Analysis
The melting point of a solid is a physical property that can indicate purity. Pure crystalline solids have a sharp and defined melting point range, while impurities tend to broaden and depress this range.[3][10]
Objective: To perform a preliminary assessment of the purity of the synthesized compound.
Methodology:
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely ground, dry solid into a capillary tube.[3]
-
Analysis: Place the capillary tube in the apparatus and heat it slowly, observing the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid.
-
Data Interpretation: A narrow melting range (typically < 2°C) is indicative of high purity.
By employing a combination of these analytical techniques, researchers can confidently validate the purity of synthesized this compound, ensuring the integrity and reliability of their subsequent research.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C14H11NOS | CID 617826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 4. 10-Methylphenothiazine 98 1207-72-3 [sigmaaldrich.com]
- 5. CAS#:4997-36-8 | this compound | Chemsrc [chemsrc.com]
- 6. 4997-36-8 | this compound| 10-Methylphenothiazine-3-carbaldehyde;3-Formyl-10-methylphenothiazine|BioChemPartner [m.biochempartner.com]
- 7. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. 10-Ethyl-10H-phenothiazine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
comparative study of photophysical properties in phenothiazine derivatives
A Comparative Study of Photophysical Properties in Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds with significant applications in pharmaceuticals, optoelectronics, and materials science.[1] Their utility is intrinsically linked to their unique photophysical properties, which can be finely tuned through structural modifications. This guide provides a comparative analysis of the photophysical characteristics of selected phenothiazine derivatives, supported by experimental data and detailed methodologies.
Data Presentation
The following table summarizes key photophysical properties of several phenothiazine derivatives to facilitate a comparative understanding.
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) | Reference |
| Phenothiazine (PTZ) | N,N-dimethylformamide | 318 | 425 | < 0.01 | - | [1] |
| 3-Nitrophenothiazine | Cyclohexane | - | - | 1.00 | - | |
| 10-Methylphenothiazine | - | - | - | - | - | |
| Perphenazine | Organic Media | - | - | Low | - | [2] |
| Fluphenazine hydrochloride | Organic Media | - | - | Low | - | [2] |
| Thioridazine hydrochloride | Organic Media | - | - | Low | - | [2] |
| NPI-PTZ | - | - | - | - | - | |
| BTZ-PTZ | - | - | - | - | - | |
| Extended Phenothiazine 1 | N,N-dimethylformamide | 330 | 440 | 0.02 | - | [1] |
| Extended Phenothiazine 2 | N,N-dimethylformamide | 345 | 455 | 0.03 | - | [1] |
| Extended Phenothiazine 3 | N,N-dimethylformamide | 410 | 510 | 0.15 | - | [1] |
| Extended Phenothiazine 4 | N,N-dimethylformamide | 435 | 530 | 0.20 | - | [1] |
| Extended Phenothiazine 5 | N,N-dimethylformamide | 460 | 550 | 0.25 | - | [1] |
Note: This table presents a selection of data from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The accurate determination of photophysical properties is paramount for comparative studies. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[3][4][5]
-
Sample Preparation:
-
Solutions of the phenothiazine derivatives are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
A cuvette containing the pure solvent is used as a reference.
-
-
Measurement:
-
The baseline is corrected using the solvent-filled cuvette.
-
The absorption spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.
-
Fluorescence Spectroscopy
This method measures the emission of light from a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube) is required.
-
Sample Preparation:
-
Solutions are prepared in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
-
Measurement:
-
The sample is excited at its absorption maximum (λ_abs).
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined from the spectrum.
-
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method using a standard with a known quantum yield is commonly employed.[6][7]
-
Standard Selection: A well-characterized fluorescent standard with an emission range similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Procedure:
-
A series of solutions of both the sample and the standard of varying concentrations are prepared.
-
The UV-Vis absorption spectra are recorded for all solutions to determine the absorbance at the excitation wavelength.
-
The fluorescence emission spectra are recorded for all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the sample and standard solutions, respectively.
-
-
Fluorescence Lifetime (τ_F) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[8][9]
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser or LED), a fast detector, and timing electronics is used.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay curve is fitted to an exponential function, after deconvolution of the IRF, to determine the fluorescence lifetime (τ_F).
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the photophysical study of phenothiazine derivatives.
References
- 1. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 2. Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A comparison of Proteus fluorescence spectroscopy with UV-Vis technology - Proteus Instruments [proteus-instruments.com]
- 5. biocompare.com [biocompare.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Lifetime Measurements and Analyses: Protocols Using Flow Cytometry and High-Throughput Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Characterization of 10-Methyl-10H-phenothiazine-3-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characterization of 10-Methyl-10H-phenothiazine-3-carbaldehyde and its longer-chain alkyl analogs, 10-Ethyl-10H-phenothiazine-3-carbaldehyde and 10-Butyl-10H-phenothiazine-3-carbaldehyde. Phenothiazine derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2] A thorough understanding of their structural features is crucial for the rational design of new therapeutic agents and functional materials. This document summarizes key physicochemical properties, detailed spectroscopic data, and crystallographic information to facilitate a comparative analysis.
Physicochemical Properties
The following table outlines the fundamental physicochemical properties of this compound and its ethyl and butyl analogs. These properties are essential for understanding the compounds' solubility, stability, and potential biological interactions.
| Property | This compound | 10-Ethyl-10H-phenothiazine-3-carbaldehyde | 10-Butyl-10H-phenothiazine-3-carbaldehyde |
| Molecular Formula | C₁₄H₁₁NOS[3] | C₁₅H₁₃NOS[1] | C₁₇H₁₇NOS |
| Molecular Weight | 241.31 g/mol [3] | 255.32 g/mol [1] | 283.4 g/mol |
| CAS Number | 4997-36-8[4] | 18413-61-1 | 182961-53-1 |
| Appearance | Data not available | Yellow solid[1] | Data not available |
| Melting Point | Data not available | 101 °C | Data not available |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. This section compares the available Nuclear Magnetic Resonance (NMR) and other spectroscopic data for the title compound and its ethyl analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound:
10-Ethyl-10H-phenothiazine-3-carbaldehyde:
The ¹H and ¹³C NMR data for the ethyl analog have been reported and are presented below.[1][5]
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz) δ (ppm) |
| 9.89 (s, 1H, -CHO) | 189.98 (-CHO) |
| 7.57 (s, 1H) | 145.10 |
| 7.16 (t, 1H) | 131.04 |
| 7.10 (d, J = 7.8 Hz, 1H) | 130.16 |
| 6.91 (d, J = 6.4 Hz, 1H) | 128.25 |
| 6.90 (d, J = 6.2 Hz, 1H) | 127.59 |
| 3.97 (q, 2H, -CH₂-) | 127.49 |
| 1.45 (t, 3H, -CH₃) | 124.51 |
| 123.56 | |
| 123.30 | |
| 115.58 | |
| 114.40 | |
| 42.47 (-CH₂) | |
| 12.89 (-CH₃) |
Other Spectroscopic Techniques
Infrared (IR) and Mass Spectrometry (MS) data for this compound are also indexed in databases like PubChem, confirming the presence of the key functional groups.
Crystal Structure Analysis
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a molecule.
This compound:
A crystal structure for this compound was not found in the searched literature. However, the crystal structure of the parent compound, 10-Methyl-10H-phenothiazine , has been determined.[6] This structure reveals a non-planar, butterfly conformation of the phenothiazine core with the central six-membered ring adopting a boat conformation.[6] The dihedral angle between the two outer aromatic rings is 39.53 (10)°.[6]
10-Ethyl-10H-phenothiazine-3-carbaldehyde:
The crystal structure of 10-Ethyl-10H-phenothiazine-3-carbaldehyde has been reported, providing valuable insight into the effect of the C3-carbaldehyde and N10-ethyl substitutions on the overall geometry.[1][5]
| Crystal Data | Value |
| Formula | C₁₅H₁₃NOS[1] |
| Molecular Weight | 255.32[1] |
| Crystal System | Orthorhombic[1] |
| Space Group | Pbca[5] |
| a (Å) | 8.0867 (1)[1] |
| b (Å) | 15.3271 (3)[1] |
| c (Å) | 20.3369 (4)[1] |
| V (ų) | 2520.67 (8)[1] |
| Z | 8[1] |
| Dihedral Angle between Benzene Rings | 21.1 (1)°[1] |
In the solid state, the molecule exhibits weak C—H⋯O hydrogen bonds, forming chains along the[1] crystal axis. The packing also features π–π interactions between neighboring molecules.[1] The aldehyde group is nearly coplanar with the attached phenyl ring.[1]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for scientific research. This section provides the synthesis protocols for the title compound and its ethyl analog.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: N-alkylation of phenothiazine followed by a Vilsmeier-Haack formylation.[2]
-
N-Methylation of Phenothiazine: Phenothiazine is treated with methyl iodide in the presence of a base such as potassium tertiary butoxide in dry DMF. The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for 24 hours to yield 10-methyl-10H-phenothiazine.[2]
-
Vilsmeier-Haack Formylation: The resulting 10-methyl-10H-phenothiazine is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the carbaldehyde group at the 3-position.[2]
Synthesis of 10-Ethyl-10H-phenothiazine-3-carbaldehyde
A detailed procedure for the synthesis of the ethyl analog has been reported as follows:[1]
-
N-Ethylation of Phenothiazine: To a suspension of sodium hydride in DMF, a solution of phenothiazine in DMF is added dropwise. The mixture is refluxed, followed by the dropwise addition of bromoethane. The reaction is refluxed for an additional 2 hours. After an acidic workup and extraction with ethyl acetate, the product, 10-ethyl-10H-phenothiazine, is isolated.[1]
-
Vilsmeier-Haack Formylation: 10-ethyl-10H-phenothiazine is dissolved in DMF and cooled in an ice bath. Phosphorus oxychloride is added dropwise, and the mixture is refluxed for 1 hour. The reaction is quenched by pouring it into ice, and the pH is neutralized with NaOH. The product is extracted with ethyl acetate and purified by column chromatography on silica gel.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of 10-alkyl-10H-phenothiazine-3-carbaldehydes.
This guide provides a foundational comparison for researchers working with this compound and its derivatives. The presented data and protocols offer a valuable resource for further investigation and development in the fields of medicinal chemistry and materials science.
References
A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from antipsychotic drugs to organic electronics. The performance of these compounds is intrinsically linked to their behavior in solution, making the choice of solvent a critical parameter in their application and development. This guide provides a comprehensive comparison of the performance of various phenothiazine derivatives in different solvents, supported by experimental data on their solubility, stability, and photophysical properties.
Data Summary
The following tables summarize the quantitative data on the solubility and photophysical properties of selected phenothiazine derivatives in a range of solvents.
Solubility of Phenothiazine Derivatives
The solubility of phenothiazine derivatives is a crucial factor in their formulation and delivery. The following table presents the solubility data for several common phenothiazine drugs in water, ethanol, and 1-octanol at different temperatures.
Table 1: Solubility (molar fraction, x) of Phenothiazine Derivatives in Various Solvents at Different Temperatures. [1]
| Derivative | Solvent | T = 290 K | T = 300 K | T = 310 K | T = 320 K | T = 330 K | T = 340 K | T = 350 K |
| Chlorpromazine HCl | Water | 0.0015 | 0.0023 | 0.0035 | 0.0053 | 0.0079 | 0.0116 | 0.0168 |
| Ethanol | 0.0008 | 0.0012 | 0.0018 | 0.0027 | 0.0040 | 0.0059 | 0.0086 | |
| 1-Octanol | 0.0003 | 0.0005 | 0.0008 | 0.0012 | 0.0018 | 0.0027 | 0.0040 | |
| Fluphenazine di-HCl | Water | 0.0001 | 0.0002 | 0.0003 | 0.0004 | 0.0006 | 0.0009 | 0.0013 |
| Ethanol | 0.0002 | 0.0003 | 0.0005 | 0.0007 | 0.0011 | 0.0016 | 0.0024 | |
| 1-Octanol | < 0.0001 | < 0.0001 | < 0.0001 | 0.0001 | 0.0002 | 0.0003 | 0.0004 | |
| Promazine HCl | Water | 0.0030 | 0.0045 | 0.0067 | 0.0100 | 0.0147 | 0.0215 | 0.0311 |
| Ethanol | 0.0018 | 0.0027 | 0.0041 | 0.0061 | 0.0090 | 0.0132 | 0.0192 | |
| 1-Octanol | 0.0004 | 0.0006 | 0.0009 | 0.0014 | 0.0021 | 0.0031 | 0.0045 | |
| Thioridazine HCl | Water | 0.0002 | 0.0003 | 0.0005 | 0.0007 | 0.0011 | 0.0016 | 0.0023 |
| Ethanol | 0.0005 | 0.0008 | 0.0012 | 0.0018 | 0.0027 | 0.0040 | 0.0059 | |
| 1-Octanol | 0.0002 | 0.0003 | 0.0005 | 0.0007 | 0.0011 | 0.0016 | 0.0024 | |
| Trifluoperazine di-HCl | Water | 0.0001 | 0.0002 | 0.0003 | 0.0004 | 0.0006 | 0.0009 | 0.0013 |
| Ethanol | 0.0002 | 0.0003 | 0.0005 | 0.0007 | 0.0011 | 0.0016 | 0.0024 | |
| 1-Octanol | < 0.0001 | < 0.0001 | 0.0001 | 0.0001 | 0.0002 | 0.0003 | 0.0004 | |
| Triflupromazine HCl | Water | 0.0003 | 0.0005 | 0.0007 | 0.0011 | 0.0016 | 0.0024 | 0.0035 |
| Ethanol | 0.0009 | 0.0014 | 0.0021 | 0.0031 | 0.0046 | 0.0068 | 0.0100 | |
| 1-Octanol | 0.0004 | 0.0006 | 0.0009 | 0.0014 | 0.0021 | 0.0031 | 0.0046 |
The solubility of phenothiazine itself has also been determined in various solvent systems.
Table 2: Solubility of Phenothiazine in Different Solvents and Mixtures at 298.2 K. [2]
| Solvent/Mixture | Mole Fraction Solubility (x) |
| Water | 1.1 x 10-6 |
| Ethanol | 1.8 x 10-2 |
| Propylene Glycol | 1.2 x 10-2 |
| Ethanol + Water (50:50 w/w) | 1.5 x 10-3 |
| Propylene Glycol + Water (50:50 w/w) | 8.0 x 10-4 |
| Ethanol + Propylene Glycol (50:50 w/w) | 1.5 x 10-2 |
| Ethanol + Propylene Glycol + Water (33:33:33 w/w/w) | 2.5 x 10-3 |
Photophysical Properties of Phenothiazine Derivatives
The photophysical properties of phenothiazine derivatives are critical for their applications in areas such as photoredox catalysis and organic light-emitting diodes. The solvent environment can significantly influence these properties.
Table 3: Photophysical Properties of 2-Substituted, 10-Alkylated Phenothiazine Derivatives in Various Solvents. [3][4]
| Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT, µs) |
| Promazine HCl (PZ) | Acetonitrile | 252, 303 | 450 | 0.58 | 25 |
| Methanol | 253, 304 | 460 | 0.60 | 20 | |
| Phosphate Buffer (PBS) | 251, 301 | 455 | 0.45 | 15 | |
| 2-Chlorpromazine HCl (CPZ) | Acetonitrile | 257, 308 | 465 | 0.65 | 30 |
| Methanol | 258, 309 | 475 | 0.68 | 25 | |
| Phosphate Buffer (PBS) | 256, 306 | 470 | 0.03 | < 1 | |
| 2-Trifluoromethylpromazine HCl (TFMPZ) | Acetonitrile | 258, 314 | 470 | 0.70 | 35 |
| Methanol | 259, 315 | 480 | 0.72 | 30 | |
| Phosphate Buffer (PBS) | 257, 312 | 475 | 0.04 | < 1 | |
| Thioridazine HCl (TR) | Acetonitrile | 265, 315 | 460 | 0.55 | 22 |
| Methanol | 266, 316 | 470 | 0.57 | 18 | |
| Phosphate Buffer (PBS) | 264, 313 | 465 | 0.40 | 14 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Solubility Determination
Dynamic (Visual) Method [1]
This method is suitable for determining the temperature-dependent solubility of compounds with higher solubility.
-
A known mass of the phenothiazine derivative is introduced into a jacketed glass vessel containing a known mass of the solvent.
-
The mixture is heated at a constant rate while being continuously stirred with a magnetic stirrer.
-
The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.
-
The procedure is repeated for different compositions to obtain the complete solubility curve.
References
A Comparative Guide to 10-Methyl-10H-phenothiazine-3-carbaldehyde: Unlocking its Potential in Diverse Applications
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 10-Methyl-10H-phenothiazine-3-carbaldehyde, a versatile building block, reveals its significant advantages in anticancer research, photoredox catalysis, and organic electronics when compared to established alternatives. This guide provides a comprehensive overview of its performance, supported by experimental data and detailed protocols.
This compound is a phenothiazine derivative characterized by a methyl group at the nitrogen atom and a carbaldehyde group on one of the benzene rings. This unique structure imparts favorable properties, including enhanced solubility and the ability to serve as a versatile precursor for a wide range of functional molecules. The electron-donating phenothiazine core, coupled with the reactive aldehyde, allows for the fine-tuning of electronic and optical properties, making it a molecule of significant interest in various scientific fields.
I. Superior Anticancer Activity of Derivatives
Derivatives of this compound, particularly chalcones, have demonstrated potent cytotoxic activity against various cancer cell lines. When compared to the standard chemotherapeutic drug Doxorubicin, these derivatives exhibit comparable or, in some cases, superior efficacy with the potential for higher selectivity towards cancer cells.
Table 1: Comparative Cytotoxicity (IC50, µM) of Phenothiazine Derivatives and Doxorubicin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Phenothiazine-Chalcone Derivative 1 | 7.87 ± 2.54 | 41.99 ± 7.64 | 18.10 ± 2.51 |
| Phenothiazine-Chalcone Derivative 2 | 4.05 ± 0.96 | - | - |
| Doxorubicin (Positive Control) | - | 5.05 ± 0.13 | - |
| Cisplatin (Positive Control) | 27.78 ± 0.929 | 5.547 ± 0.734 | 13.276 ± 0.294 |
Data compiled from multiple sources for illustrative comparison; direct comparative studies may vary.[1][2][3]
The mechanism of action for the anticancer effects of phenothiazine derivatives is often linked to the induction of apoptosis. These compounds have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
References
- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Phenothiazine-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine-based probes are a versatile class of fluorescent sensors widely employed in the detection of various analytes, ranging from metal ions to reactive oxygen species and biomolecules. Their utility is fundamentally linked to their selectivity—the ability to interact with a specific target while remaining unresponsive to other potentially interfering species within a complex biological or environmental sample. Understanding the cross-reactivity profile of these probes is therefore critical for accurate data interpretation and the development of robust diagnostic and imaging tools.
This guide provides an objective comparison of the cross-reactivity profiles of several phenothiazine-based fluorescent probes, supported by experimental data from recent studies. It includes detailed experimental protocols for assessing selectivity and visual diagrams to illustrate key mechanisms and workflows.
Data Presentation: Cross-Reactivity of Phenothiazine Probes
The following table summarizes the performance of various phenothiazine-based probes, detailing their intended target and their fluorescence response to a panel of non-target, potentially interfering species. A significant change in fluorescence intensity upon introduction of a non-target species indicates cross-reactivity.
| Probe Name/Identifier | Target Analyte | Interfering Species Tested | Observed Cross-Reactivity (Fluorescence Response) | Reference |
| PT-BT | Hypochlorite (ClO⁻) | H₂O₂, NO₂⁻, NO₃⁻, CO₃²⁻, SO₄²⁻, AcO⁻, Cl⁻, Br⁻, I⁻, Fe³⁺, Cu²⁺, etc. | Negligible fluorescence change observed for all tested species compared to the significant response for ClO⁻. | [1] |
| P-1 | Mercury (Hg²⁺) & Fluoride (F⁻) | Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺ | The probe showed high selectivity for Hg²⁺ and F⁻ ions with no significant observable fluorescence quenching from other metal ions. | [2] |
| PI-CN | Sulfite (HSO₃⁻/SO₃²⁻) | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, N₃⁻, NO₂⁻, NO₃⁻, H₂PO₄⁻, HSO₄⁻, SCN⁻, S₂O₃²⁻, Cys, Hcy, GSH | The probe exhibited a significant fluorescence response only to HSO₃⁻/SO₃²⁻, with minimal interference from other anions and biothiols. | [3] |
| Sensor 1 | Cyanide (CN⁻) | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, S²⁻, N₃⁻, SCN⁻, SO₃²⁻, NO₂⁻ | The sensor demonstrated good selectivity for CN⁻ over other common anions, which caused minimal changes in fluorescence. | [4] |
| Unnamed Probe | Hydrazine (N₂H₄) | Various cations, anions, and amino acids | The probe showed high sensitivity and selectivity for hydrazine in aqueous solutions. | [5] |
| Unnamed Probe | Copper (Cu²⁺) | Other transition metal salts (e.g., Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺) | The sensor was reported to be highly selective for Cu(II) ions over other tested transition metals. | [6] |
Experimental Protocols
The assessment of probe cross-reactivity is crucial for validating its specificity. Below is a generalized, detailed methodology for conducting these key experiments using fluorescence spectroscopy, based on protocols from the cited studies.
Objective: To determine the selectivity of a phenothiazine-based fluorescent probe for its target analyte in the presence of various potentially interfering species.
Materials:
-
Phenothiazine-based probe stock solution (e.g., 1 mM in DMSO or ethanol)
-
Target analyte stock solution (e.g., 10 mM of a specific metal salt in water)
-
Stock solutions of various interfering species (e.g., 10 mM of other metal salts, anions, or biomolecules in water)
-
Buffer solution (e.g., HEPES, PBS, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Working Solution:
-
Prepare a diluted solution of the phenothiazine probe in the chosen buffer. A typical final concentration is in the micromolar range (e.g., 10 µM).
-
The solvent composition should be consistent throughout the experiment (e.g., HEPES buffer with 1% DMSO).
-
-
Baseline Fluorescence Measurement:
-
Transfer the probe's working solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum at a predetermined excitation wavelength. This serves as the baseline reading.
-
-
Cross-Reactivity Assay (Competitive Experiment):
-
To separate aliquots of the probe's working solution, add a specific concentration of each interfering species (e.g., 10 equivalents relative to the probe concentration).
-
Incubate the mixtures for a short period (e.g., 2-5 minutes) to allow for any potential interaction.
-
Measure the fluorescence emission spectrum for each mixture.
-
After this measurement, add the target analyte to the same cuvette.
-
Incubate again and record the final fluorescence spectrum.
-
-
Data Analysis:
-
Compare the fluorescence intensity at the peak emission wavelength for the probe alone, the probe with each interfering species, and the subsequent addition of the target analyte.
-
A probe is considered highly selective if the interfering species cause minimal to no change in the fluorescence signal, and a significant change is observed only upon the addition of the target analyte.[1][4]
-
Plot the fluorescence intensity or the fluorescence ratio (F/F₀) against the different species tested to visually represent the selectivity.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the fundamental principles of phenothiazine probe function and the standard workflow for evaluating their cross-reactivity.
References
- 1. A unique phenothiazine-based fluorescent probe using benzothiazolium as a reactivity regulator for the specific detection of hypochlorite in drinking water and living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Phenothiazine Research: A Guide to Reproducibility and Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for reproducible experimental results is paramount. This guide provides a comparative analysis of experimental outcomes using various phenothiazine compounds, focusing on cytotoxicity and cholinesterase inhibition. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to illuminate the path toward more consistent and reliable findings in the study of these versatile compounds.
Phenothiazines, a class of tricyclic compounds, have a long history in medicine, primarily as antipsychotic agents.[1] Their therapeutic potential, however, extends beyond neurology, with growing evidence of their efficacy as anticancer and antimicrobial agents.[2][3] This expanding scope of research underscores the critical need for robust and reproducible experimental data to validate new therapeutic applications.
This guide directly addresses the challenges of reproducibility by offering a framework for comparing the biological activity of different phenothiazine derivatives and providing standardized experimental protocols.
Comparative Analysis of Phenothiazine Derivatives
The biological effects of phenothiazine compounds can vary significantly based on their chemical structure, particularly the nature of the side chain at the 10th position and substitutions on the tricyclic ring.[4] These structural modifications influence their interaction with various cellular targets and, consequently, their therapeutic and cytotoxic effects.[5]
Cytotoxicity against Cancer Cell Lines
The cytotoxic potential of phenothiazine derivatives is a key area of investigation for their repurposing as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Phenothiazine Derivative | Cell Line | IC50 (µM) | Reference |
| Chlorpromazine | Human Normal Fibroblasts | More Cytotoxic | [6] |
| Human Glioma Cells | More Cytotoxic | [6] | |
| Perphenazine dimaleate | Human Normal Fibroblasts | More Cytotoxic | [6] |
| Human Glioma Cells | More Cytotoxic | [6] | |
| Thioridazine | Hypoxic Cells | Most Toxic | [5] |
| Trifluoperazine | Aerated & Hypoxic Cells | Enhanced Toxicity | [5] |
| Trifluopromazine | Aerated & Hypoxic Cells | Enhanced Toxicity | [5] |
| Fluphenazine | MDA-MB-231 (3D spheroids) | >50 | [6] |
| Fluphenazine Mustard | MDA-MB-231 (3D spheroids) | 12.5 | [6] |
| Trifluoperazine | NCI-H358 (3D spheroids) | 25 | [6] |
| Calmidazolium | NCI-H358 (3D spheroids) | 0.7 | [6] |
| DT-061 | NCI-H358 (3D spheroids) | 15 | [6] |
Table 1: Comparative cytotoxicity (IC50) of various phenothiazine derivatives against different cell lines. "More Cytotoxic" indicates a stronger effect compared to 19 other related compounds in the same study.[6]
Inhibition of Cholinesterase Activity
Phenothiazines are also known to interact with the cholinergic system, and their ability to inhibit acetylcholinesterase (AChE) is an area of active research.
| Compound | IC50 (µM) | Reference |
| Perphenazine (PPZ) | 30-40 (abrupt decrease in fluorescence) | [7] |
| Trifluoperazine (TFP) | 20-30 (abrupt decrease in fluorescence) | [7] |
Table 2: Comparative cholinesterase inhibition by perphenazine and trifluoperazine. The IC50 values are inferred from concentrations causing a sharp decrease in fluorescence, indicating micelle formation and a shift in inhibitory kinetics.[7]
Experimental Protocols for Enhanced Reproducibility
Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are methodologies for two key assays used to evaluate the biological activity of phenothiazine compounds. Adherence to these protocols can help minimize variability between experiments and laboratories.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Phenothiazine compounds of interest
-
Target cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenothiazine compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.[8]
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase, the enzyme that degrades acetylcholine. The Ellman's method is a widely used colorimetric technique for this purpose.[9]
Materials:
-
Phenothiazine compounds of interest
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the phenothiazine compounds, AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, phenothiazine compound solution (or buffer for control), and AChE solution.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set duration using a microplate reader. The rate of color change is proportional to the enzyme activity.[9]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by phenothiazines can aid in understanding their mechanisms of action and in designing experiments.
Caption: Workflow for determining the cytotoxicity of phenothiazine compounds using the MTT assay.
Phenothiazines have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis, including the MAPK and Wnt pathways.[5][6]
Caption: Simplified diagram of the MAPK signaling pathway and potential points of inhibition by phenothiazine compounds.
Caption: Overview of the canonical Wnt signaling pathway and a hypothetical point of modulation by phenothiazines.
Conclusion and Future Directions
The reproducibility of experimental results is a cornerstone of scientific progress. For phenothiazine research, where new therapeutic applications are continually being explored, ensuring the reliability of preclinical data is of utmost importance. This guide has provided a comparative overview of the biological activities of several phenothiazine derivatives, along with detailed experimental protocols to facilitate the generation of consistent and comparable data.
By adopting standardized methodologies and being mindful of the structural variations that influence compound activity, researchers can contribute to a more robust and reproducible body of evidence. This, in turn, will accelerate the translation of promising laboratory findings into novel clinical applications for this versatile class of compounds. Future work should focus on systematic studies that directly assess the reproducibility of phenothiazine experiments across different laboratories and the development of a centralized database of experimental protocols and results to further enhance data sharing and collaboration within the research community.
References
- 1. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 6. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Phenothiazine-Based Materials: Characterization and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel phenothiazine-based materials, offering insights into their performance against established alternatives. Detailed experimental data, protocols, and visual workflows are presented to facilitate informed decisions in research and development.
Introduction to Phenothiazine Derivatives
Phenothiazine, a sulfur and nitrogen-containing heterocyclic compound, serves as a versatile scaffold for the development of new materials with a wide range of applications.[1][2] Its derivatives have garnered significant attention for their potential in medicine as anticancer, antipsychotic, and antioxidant agents, as well as in materials science for optoelectronic applications.[3][4][5][6][7] The unique electronic properties and the flexibility for chemical modification of the phenothiazine core allow for the fine-tuning of their biological activity and physicochemical characteristics.[4][5] This guide focuses on a selection of recently developed phenothiazine-based compounds, comparing their performance metrics with standard alternatives.
Section 1: Anticancer Activity of Novel Phenothiazine Derivatives
The search for new anticancer agents is a major focus of drug discovery. Phenothiazine derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.[3][8][9][10] In this section, we compare the anticancer activity of novel chalcone-based phenothiazine derivatives with the widely used chemotherapeutic drug, Cisplatin.
Comparative Performance Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected novel chalcone-based phenothiazine derivatives against human hepatocellular carcinoma (HepG-2) and human breast cancer (MCF-7) cell lines, compared to Cisplatin. Lower IC50 values indicate higher potency.
| Compound | Target Cell Line | IC50 (µg/mL)[11] |
| Novel Phenothiazines: | ||
| Compound 4b | HepG-2 | 7.14 |
| MCF-7 | 13.8 | |
| Compound 4k | HepG-2 | 7.61 |
| MCF-7 | 12.0 | |
| Standard Alternative: | ||
| Cisplatin | HepG-2 | Data varies |
| MCF-7 | Data varies |
Note: IC50 values for Cisplatin can vary significantly depending on the specific experimental conditions and are provided as a general benchmark.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the phenothiazine derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (HepG-2 or MCF-7) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the phenothiazine compounds and the standard drug (Cisplatin) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizing the Apoptotic Pathway
The following diagram illustrates a generalized signaling pathway for apoptosis (programmed cell death) that can be induced by phenothiazine derivatives in cancer cells.
References
- 1. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. benthamscience.com [benthamscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 10-Methyl-10H-phenothiazine-3-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 10-Methyl-10H-phenothiazine-3-carbaldehyde as a hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical disposal. However, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Disposal Protocol
All personnel handling this compound must be familiar with standard hazardous waste disposal procedures. The U.S. Environmental Protection Agency (EPA) provides regulations for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] These regulations mandate proper containment, labeling, and disposal of hazardous materials.
Key Disposal Steps:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, compatible, and properly sealed waste container.[5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers as required by your institution's and local regulations.[1][6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.[6]
-
Disposal Request: Follow your institution's established procedures for hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[5][7]
The following table summarizes the immediate actions required for the disposal of this compound.
| Action | Specification | Regulatory Basis |
| Waste Classification | Hazardous Waste | Assumed based on chemical structure; confirm with SDS |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | Standard Laboratory Practice |
| Container | Compatible, sealed, and labeled container | 40 CFR Parts 260-273[2] |
| Labeling | "Hazardous Waste," Chemical Name, Hazard Pictograms | EPA & OSHA Requirements[1] |
| Storage | Designated Satellite Accumulation Area | 40 CFR § 262.15[6] |
| Final Disposal | Through certified hazardous waste management service | RCRA Regulations[1][2] |
Experimental Workflow for Chemical Waste Disposal
The logical flow for the safe disposal of any laboratory chemical, including this compound, follows a structured process from initial handling to final removal by a certified disposal service.
Detailed Methodologies
Container Selection and Sealing: Choose a container made of a material compatible with this compound. Borosilicate glass or a high-density polyethylene (HDPE) container is generally suitable. Ensure the container has a secure, leak-proof screw cap. When not in use, the container must be kept closed.[1][7]
Labeling Protocol: The hazardous waste label must be fully completed. This includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date when waste was first added to the container.
-
An indication of the hazards (e.g., irritant, toxic), which should be confirmed from the SDS.
-
The name of the principal investigator or laboratory contact.
Empty Container Disposal: Empty containers that previously held this compound must also be handled as hazardous waste unless they are triple-rinsed.[7][8] The rinsate from this process must be collected and disposed of as hazardous waste.[7] After triple-rinsing, the container can be defaced of its original label and disposed of in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.[8]
Disclaimer: This information is intended as a general guide. It is not a substitute for the specific instructions and safety information provided in the manufacturer's Safety Data Sheet (SDS) for this compound. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department for complete and specific disposal procedures.
References
- 1. hazardouswastedisposal.com [hazardouswastedisposal.com]
- 2. epa.gov [epa.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling 10-Methyl-10H-phenothiazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of 10-Methyl-10H-phenothiazine-3-carbaldehyde (CAS No. 4997-36-8). The information is compiled from available safety data for the compound and its parent compound, phenothiazine, to ensure a comprehensive understanding of the potential hazards and necessary precautions.
Summary of Key Safety Information
Below is a summary of the known physical and chemical properties, as well as the identified health hazards associated with this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 4997-36-8 |
| Molecular Formula | C₁₄H₁₁NOS |
| Molecular Weight | 241.31 g/mol |
| Appearance | Not specified (likely a solid) |
| Storage Temperature | 2-8°C in an inert atmosphere[1] |
GHS Hazard and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | nötig | Warning | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation (Category 2) | nötig | Warning | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation (Category 2A) | nötig | Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | nötig | Warning | H335: May cause respiratory irritation[2] |
Precautionary Statements: P261, P305+P351+P338[2]
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical to minimize exposure and ensure a safe laboratory environment when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear nitrile or butyl rubber gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn. For larger quantities or in case of a potential splash, a full chemical-protective suit may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved P95 or P100 particulate respirator is recommended.
Handling and Storage
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in an inert atmosphere at a temperature between 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect contaminated materials (e.g., gloves, paper towels) in a designated hazardous waste bag.
-
-
Disposal Method:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Visualized Workflows
Chemical Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) Logic Diagram
Caption: Logical relationship of required Personal Protective Equipment for handling the compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
